molecular formula C33H34F3N7O2 B15569023 Balomenib CAS No. 2939850-17-4

Balomenib

カタログ番号: B15569023
CAS番号: 2939850-17-4
分子量: 617.7 g/mol
InChIキー: GTFGTNVSMRVPEN-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Balomenib is a useful research compound. Its molecular formula is C33H34F3N7O2 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2939850-17-4

分子式

C33H34F3N7O2

分子量

617.7 g/mol

IUPAC名

4-methyl-1-[[(2S)-5-oxomorpholin-2-yl]methyl]-5-[[2-[6-(2,2,2-trifluoroethyl)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indole-2-carbonitrile

InChI

InChI=1S/C33H34F3N7O2/c1-21-23(3-5-29-26(21)11-24(13-37)43(29)16-25-14-38-30(44)17-45-25)15-41-8-6-32(7-9-41)18-42(19-32)31-27-10-22(12-33(34,35)36)2-4-28(27)39-20-40-31/h2-5,10-11,20,25H,6-9,12,14-19H2,1H3,(H,38,44)/t25-/m0/s1

InChIキー

GTFGTNVSMRVPEN-VWLOTQADSA-N

製品の起源

United States

Foundational & Exploratory

Balomenib's Mechanism of Action in KMT2A-Rearranged Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) characterized by rearrangements of the KMT2A gene (KMT2Ar) is associated with a poor prognosis and high rates of relapse. A critical dependency of this leukemia subtype is the interaction between the protein menin and the KMT2A fusion proteins that drive leukemogenesis. Balomenib is a potent and selective oral small molecule inhibitor that targets this menin-KMT2A interaction. By disrupting this crucial protein-protein interaction, this compound effectively suppresses the oncogenic gene expression program, leading to the differentiation and apoptosis of KMT2Ar AML cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data on menin inhibitors, detailed experimental methodologies, and visual representations of the key pathways and workflows.

The Role of the Menin-KMT2A Interaction in KMT2Ar AML

In normal hematopoiesis, the KMT2A protein (also known as MLL) is a histone methyltransferase that regulates the expression of genes crucial for hematopoietic stem cell function and differentiation, including the HOX and MEIS1 genes[1][2]. In KMT2Ar AML, chromosomal translocations fuse the N-terminus of KMT2A to one of over 80 different partner genes[3]. These KMT2A fusion proteins are potent oncoproteins that drive the leukemic phenotype.

A key feature of all KMT2A fusion proteins is the retention of the N-terminal domain that binds to the nuclear scaffold protein menin[2][4]. This interaction is essential for the leukemogenic activity of KMT2A fusion proteins. The menin-KMT2A fusion protein complex aberrantly tethers to chromatin at the promoter regions of target genes, leading to their sustained overexpression. This results in a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts. The primary downstream targets of the menin-KMT2A complex are the HOXA9 and MEIS1 transcription factors, which are critical for maintaining the leukemic state.

This compound's Core Mechanism: Disruption of the Menin-KMT2A Interaction

This compound is designed to specifically inhibit the protein-protein interaction between menin and the KMT2A fusion protein. By binding to a pocket on menin that is critical for its interaction with KMT2A, this compound effectively evicts the KMT2A fusion protein from chromatin.

This disruption has several downstream consequences:

  • Downregulation of Key Oncogenes: The primary effect of this compound is the transcriptional repression of the direct targets of the menin-KMT2A complex, most notably HOXA9 and MEIS1.

  • Induction of Myeloid Differentiation: By lifting the differentiation block imposed by the KMT2A fusion protein, this compound allows the leukemic blasts to mature into more differentiated myeloid cells.

  • Induction of Apoptosis: The suppression of the leukemogenic program and the induction of differentiation ultimately lead to programmed cell death (apoptosis) in the AML cells.

The following diagram illustrates the core mechanism of action of this compound.

BALOMENIB_MOA cluster_nucleus Cell Nucleus cluster_downstream Leukemogenic Gene Expression cluster_phenotype Leukemic Phenotype KMT2Ar KMT2A-fusion protein Menin Menin KMT2Ar->Menin interacts with DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA tethers to HOXA9 HOXA9 MEIS1 MEIS1 Proliferation Proliferation Diff_Block Differentiation Block This compound This compound This compound->Menin inhibits interaction

This compound's core mechanism of action in KMT2Ar AML.

Preclinical Efficacy and Quantitative Data

While specific quantitative data for this compound is emerging from ongoing clinical trials, the preclinical data for other menin inhibitors in KMT2Ar AML models provide a strong rationale for its therapeutic potential. The table below summarizes the expected effects of this compound based on data from other molecules in its class.

ParameterCell LinesAssay TypeExpected Effect of this compoundReference
Cell Viability (IC50) KMT2Ar AML cell lines (e.g., MV4-11, MOLM-13)MTT, alamarBlue, or ATP-based proliferation assaysPotent inhibition of cell proliferation with low nanomolar to micromolar IC50 values.
Gene Expression KMT2Ar AML cell lines and patient-derived xenograftsQuantitative Real-Time PCR (qRT-PCR)Significant downregulation of HOXA9 and MEIS1 mRNA levels.
Protein Expression KMT2Ar AML cell linesWestern BlottingReduction in HOXA9 and MEIS1 protein levels.
Colony Formation KMT2Ar AML primary patient samplesMethylcellulose Colony Formation AssayInhibition of leukemic colony formation capacity.
Differentiation KMT2Ar AML cell linesFlow Cytometry for myeloid differentiation markers (e.g., CD11b)Increased expression of myeloid differentiation markers.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of menin inhibitors like this compound.

Cell Viability Assay (ATP-based)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed KMT2Ar AML cells (e.g., MV4-11) in 96-well plates at a density of 1 x 104 cells per well.

  • Drug Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) to each well. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed KMT2Ar AML cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72-96 hours B->C D Add ATP detection reagent C->D E Measure luminescence D->E F Calculate IC50 E->F ChIP_Workflow cluster_workflow ChIP Assay Workflow A Cross-link proteins to DNA in live cells B Lyse cells and shear chromatin A->B C Immunoprecipitate with Menin/KMT2Ar antibody B->C D Reverse cross-links and purify DNA C->D E Analyze DNA by qPCR for HOXA9/MEIS1 promoters D->E Balomenib_Signaling_Pathway This compound This compound Menin_KMT2A Menin-KMT2A Complex This compound->Menin_KMT2A inhibits HOXA9_MEIS1 HOXA9/MEIS1 Expression Menin_KMT2A->HOXA9_MEIS1 promotes Cell_Cycle Cell Cycle Progression HOXA9_MEIS1->Cell_Cycle drives Apoptosis Apoptosis HOXA9_MEIS1->Apoptosis inhibits Differentiation Myeloid Differentiation HOXA9_MEIS1->Differentiation blocks Leukemia Leukemia Maintenance Cell_Cycle->Leukemia Apoptosis->Leukemia suppresses Differentiation->Leukemia suppresses

References

Role of menin-MLL interaction in leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Menin-MLL Interaction in Leukemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are hallmarks of aggressive acute leukemias with poor prognoses.[1][2] The resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by dysregulating gene expression programs essential for normal hematopoiesis.[3][4] A critical dependency for the oncogenic activity of all MLL fusion proteins is their direct interaction with the nuclear protein menin, encoded by the MEN1 gene.[5][6] This guide provides a comprehensive technical overview of the menin-MLL interaction, detailing its molecular basis, the signaling pathways it governs, its central role in leukemogenesis, and its emergence as a highly promising therapeutic target. We present quantitative data on small molecule inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the core biological and experimental processes.

The Menin-MLL Interaction: A Molecular Scaffold for Leukemogenesis

Menin, traditionally known as a tumor suppressor in the context of multiple endocrine neoplasia type 1 (MEN1), plays a paradoxical and essential oncogenic cofactor role in MLL-rearranged (MLL-r) leukemia.[7][8] The N-terminal portion of MLL, which is retained in all oncogenic MLL fusion proteins, contains the menin-binding region.[6][9] This interaction is indispensable for the MLL fusion protein to be recruited to target gene loci, initiate an aberrant transcriptional program, and ultimately block hematopoietic differentiation, leading to leukemia.[5][7]

Structural Basis of the Interaction

The interaction between menin and MLL is a complex, bivalent association.[8][10] The N-terminus of MLL contains two distinct menin-binding motifs, MBM1 and MBM2, separated by a flexible linker.[6][11]

  • MBM1 (Menin Binding Motif 1): This is the high-affinity binding motif, which binds with nanomolar affinity to a deep hydrophobic pocket on the surface of the menin protein.[10][12] Structural studies have shown that MBM1 adopts a U-shaped conformation within this pocket.[12]

  • MBM2 (Menin Binding Motif 2): This motif binds with a lower affinity compared to MBM1.[6] The bivalent binding, involving both MBM1 and MBM2, stabilizes the overall menin-MLL complex.[8][10]

Small molecule inhibitors have been designed to bind within the MBM1 pocket on menin, directly competing with and disrupting the interaction with MLL fusion proteins.[8][10]

Role in Chromatin Remodeling and Gene Expression

The menin-MLL interaction is central to the pathological mechanism of MLL-r leukemia. Menin acts as a critical scaffolding protein, tethering the MLL fusion oncoprotein to chromatin at specific target genes.[9][13] This recruitment is often facilitated by other proteins, such as Lens Epithelium-Derived Growth Factor (LEDGF), which helps anchor the complex to chromatin.[9][14]

Once localized, the complex aberrantly regulates gene expression through several mechanisms:

  • Histone Methylation: While the MLL fusion protein itself lacks the C-terminal SET domain responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, the complex recruits other epigenetic modifiers.[15] A key partner is the histone methyltransferase DOT1L, which is recruited to MLL fusion targets and mediates methylation of H3K79 (H3K79me2/3), an active chromatin mark.[15][16]

  • Transcriptional Upregulation: The altered chromatin state leads to the potent and sustained upregulation of a specific set of genes. The most critical downstream targets are the HOXA cluster genes (especially HOXA9) and their essential cofactor MEIS1.[4][7][17]

  • Leukemic Transformation: Overexpression of HOXA9 and MEIS1 is a unifying feature of MLL-r leukemias.[4][18] This aberrant gene expression drives the proliferation of hematopoietic progenitors and imposes a critical block on their differentiation, resulting in the accumulation of leukemic blasts.[1][7]

Signaling Pathways and Molecular Dependencies

The menin-MLL interaction initiates a cascade of events that hijack normal hematopoietic regulatory networks. The core leukemogenic pathway involves the stabilization and localization of the MLL fusion protein, leading to the activation of a specific oncogenic gene signature.

Menin_MLL_Pathway cluster_translocation Chromosomal Translocation (11q23) cluster_protein_complex Oncogenic Protein Complex cluster_chromatin Chromatin Regulation at Target Genes cluster_outcome Leukemic Phenotype MLL_gene MLL Gene MLL_Fusion_Gene MLL Fusion Gene MLL_gene->MLL_Fusion_Gene Partner_gene Partner Gene (>80 variants) Partner_gene->MLL_Fusion_Gene MLL_FP MLL Fusion Protein (N-terminus MLL retained) MLL_Fusion_Gene->MLL_FP Translation Menin Menin MLL_FP->Menin Essential Interaction (via MBM1/MBM2) DOT1L DOT1L MLL_FP->DOT1L Recruits LEDGF LEDGF Menin->LEDGF Forms Scaffold Target_Genes Target Gene Loci (e.g., HOXA9, MEIS1) Menin->Target_Genes Recruitment to Chromatin LEDGF->Target_Genes Recruitment to Chromatin DOT1L->Target_Genes Associates with Complex Histone_Mod H3K79 Methylation Target_Genes->Histone_Mod DOT1L Catalyzes Gene_Upregulation Upregulation of HOXA9 & MEIS1 Histone_Mod->Gene_Upregulation Promotes Transcription Block Blocked Differentiation Gene_Upregulation->Block Proliferation Enhanced Proliferation Gene_Upregulation->Proliferation Leukemia Acute Leukemia Block->Leukemia Proliferation->Leukemia

Fig 1. The Menin-MLL leukemogenesis signaling pathway.

Therapeutic Targeting of the Menin-MLL Interaction

The absolute requirement of the menin interaction for MLL fusion protein-driven leukemogenesis, coupled with evidence that menin is not a requisite cofactor for wild-type MLL in normal hematopoiesis, establishes an attractive therapeutic window.[5][19][20] This has led to the development of potent, specific small molecule inhibitors that disrupt this protein-protein interaction (PPI).

Mechanism of Action of Menin Inhibitors

Menin inhibitors are competitive antagonists that bind to the MLL-binding pocket on menin.[10] By occupying this site, they prevent the MLL fusion protein from docking with menin. This action effectively dislodges the entire oncogenic complex from its target genes, leading to the reversal of the leukemogenic transcriptional program.[16] The downstream consequences include:

  • Downregulation of HOXA9 and MEIS1 expression.[16][17]

  • Induction of differentiation in leukemic blasts.[10][16]

  • Induction of apoptosis and inhibition of proliferation.[16]

Inhibitor_MoA cluster_normal Leukemogenic Interaction cluster_inhibited Therapeutic Inhibition Menin_A Menin MLL_FP_A MLL Fusion Protein Menin_A->MLL_FP_A Binds Downstream_A Oncogenic Gene Expression (HOXA9, MEIS1) MLL_FP_A->Downstream_A Drives Leukemia_A Leukemia Progression Downstream_A->Leukemia_A Menin_B Menin MLL_FP_B MLL Fusion Protein Menin_B->MLL_FP_B Interaction Disrupted Downstream_B Gene Expression Reversed MLL_FP_B->Downstream_B No Longer Drives Inhibitor Menin Inhibitor Inhibitor->Menin_B Binds & Blocks Pocket Response_B Therapeutic Response (Differentiation, Apoptosis) Downstream_B->Response_B

Fig 2. Mechanism of action of small molecule Menin-MLL inhibitors.
Quantitative Data on Menin-MLL Inhibitors

Extensive research has yielded multiple classes of menin inhibitors with potent anti-leukemic activity. The tables below summarize key quantitative data for representative compounds from preclinical and clinical studies.

Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors (Biochemical Assays)

Inhibitor Target Assay IC₅₀ Kd (Binding Affinity) Reference(s)
MI-2 Menin-MBM1 Interaction (FP) 446 nM Not Reported [10]
MI-2-2 Menin-MBM1 Interaction (FP) 46 nM 22 nM [10]
MIV-6R Menin-MLL Interaction (FP) 56 nM 85 nM [21]
MI-503 Menin-MLL Interaction 14.7 nM 24 nM [17][22]

| MI-3454 | Menin-MLL Interaction | 0.51 nM | Not Reported |[17] |

Table 2: Preclinical Efficacy of Selected Menin-MLL Inhibitors (Cell-Based Assays)

Inhibitor Cell Line MLL Fusion Assay Type GI₅₀ / IC₅₀ Reference(s)
M-1121 MV-4-11 MLL-AF4 Proliferation 10.3 nM [17]
M-1121 MOLM-13 MLL-AF9 Proliferation 51.5 nM [17]
MI-3454 Various MLL-AF4, AF9, ENL Proliferation 7 - 27 nM [17]
Compound 6 MV-4-11 MLL-AF4 Proliferation 36 nM [15]

| Compound 6 | MOLM-13 | MLL-AF9 | Proliferation | 61 nM |[15] |

Table 3: Summary of Early Phase Clinical Trial Data for Menin Inhibitors

Inhibitor Trial (Identifier) Patient Population Key Efficacy Findings Reference(s)
Revumenib AUGMENT-101 R/R Acute Leukemia (KMT2A-r or NPM1-mut) ~30% Complete Remission (CR) rate; many responders bridged to stem cell transplant. [23]
Ziftomenib KOMET-001 (NCT04067336) R/R AML (KMT2A-r or NPM1-mut) Promising rates of CR and overall response. [24]

| Bleximenib | cAMeLot-1 (NCT04811560) | R/R Acute Leukemia (KMT2A-r or NPM1-mut) | ORR of 65.2% in KMT2A-r and 58.8% in NPM1-mut patients. |[25] |

Key Experimental Methodologies

The study of the menin-MLL interaction and the development of its inhibitors rely on a suite of biochemical, biophysical, and cellular assays.

Fluorescence Polarization (FP) Assay

This high-throughput biochemical assay is a primary tool for screening small molecule libraries to identify inhibitors of the menin-MLL interaction.[26][27]

  • Principle: A small, fluorescently labeled peptide derived from the MLL MBM1 motif tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the large menin protein binds to this peptide, the tumbling slows dramatically, increasing the polarization signal. A compound that successfully competes with the peptide for binding to menin will displace it, causing the polarization signal to drop.[28]

  • Protocol Outline:

    • Reagents: Purified full-length menin protein; fluorescein-labeled MBM1 peptide; test compounds dissolved in DMSO; assay buffer.

    • Procedure: In a microplate, combine menin and the fluorescent peptide with varying concentrations of the test compound.

    • Incubation: Allow the binding reaction to reach equilibrium.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Analysis: Plot the polarization signal against the inhibitor concentration to determine the IC₅₀ value.[29]

Fig 3. Experimental workflow for a Fluorescence Polarization (FP) assay.
Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique used to verify that two proteins interact within the cellular environment. It is used to confirm that menin and MLL fusion proteins form a complex in leukemia cells and to demonstrate that inhibitors can disrupt this interaction.[21]

  • Principle: An antibody to a specific protein (the "bait," e.g., MLL-AF9) is used to pull that protein out of a cell lysate. If another protein (the "prey," e.g., menin) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

  • Protocol Outline:

    • Cell Culture & Treatment: Culture MLL-r leukemia cells (e.g., MV-4-11) and treat with the menin inhibitor or a vehicle control (DMSO) for a specified time.

    • Lysis: Harvest cells and lyse them in a non-denaturing buffer to release proteins while preserving interactions.

    • Immunoprecipitation: Add an antibody against the bait protein (e.g., anti-MLL) to the lysate and incubate. Add Protein A/G-conjugated beads to capture the antibody-protein complexes.

    • Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (anti-menin) to detect its presence. A reduced menin signal in the inhibitor-treated sample indicates disruption of the interaction.[21]

Fig 4. Experimental workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest. It is used to show that menin and MLL fusion proteins co-localize at the promoters of target genes like HOXA9 and that this binding is lost upon treatment with a menin inhibitor.[16]

  • Principle: Proteins are chemically cross-linked to the DNA they are bound to in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to map the binding sites across the entire genome.

  • Protocol Outline:

    • Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins and DNA.

    • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., anti-menin).

    • Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

    • Washing: Wash extensively to remove non-specifically bound chromatin.

    • Elution & Reverse Cross-links: Elute the complexes and reverse the cross-links by heating. Digest the protein.

    • DNA Purification: Purify the co-precipitated DNA.

    • Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

    • Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify significant enrichment regions, which represent the protein's binding sites.[16]

Fig 5. Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).

Conclusion and Future Directions

The interaction between menin and MLL represents a cornerstone of MLL-rearranged leukemia pathogenesis, serving as a critical node for oncogenic signaling. Its validation as a therapeutic target has been a landmark achievement in leukemia research, shifting the paradigm towards therapies that target the transcriptional addiction of cancer cells. The development of potent, selective, and orally bioavailable small molecule inhibitors has rapidly translated from bench to bedside, with several agents showing remarkable efficacy in clinical trials for patients with relapsed or refractory leukemias.[23][24]

Future research will focus on several key areas:

  • Combination Therapies: Combining menin inhibitors with standard chemotherapy or other targeted agents (e.g., FLT3 or BCL2 inhibitors) may increase efficacy and overcome resistance.[23]

  • Mechanisms of Resistance: Understanding how leukemia cells may develop resistance to menin inhibitors is crucial for developing next-generation compounds and rational combination strategies.

  • Expansion to Other Malignancies: The menin-MLL axis is also implicated in other cancers, including those with NPM1 mutations, suggesting that the therapeutic utility of these inhibitors may extend beyond MLL-rearranged leukemia.[17][30]

References

Preclinical Efficacy of Balomenib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib (also known as ZE63-0302) is a potent and selective oral small molecule inhibitor of the menin-KMT2A (MLL1) interaction, a critical dependency in certain subtypes of acute leukemia.[1][2][3] This technical guide provides an in-depth overview of the preclinical evaluation of this compound, summarizing key data and detailing the experimental methodologies used to assess its efficacy. The information presented is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this promising therapeutic agent.

Mechanism of Action: Targeting the Menin-KMT2A Axis

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations, the interaction between menin and the KMT2A fusion protein is crucial for driving the leukemogenic transcriptional program.[4][5] This interaction leads to the upregulation of key target genes, including HOX and MEIS1, which in turn block hematopoietic differentiation and promote leukemic cell proliferation.

This compound is designed to disrupt the menin-KMT2A interaction, thereby inhibiting the aberrant gene expression responsible for leukemogenesis. A key differentiating feature of this compound is its unique chemistry, which allows for potent inhibition of the menin-KMT2A interaction while avoiding key residues associated with resistance mutations observed with other menin inhibitors.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Menin_KMT2A_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction DNA DNA Menin->DNA Binds to Promoter Regions HOX_MEIS1 HOX/MEIS1 Genes Leukemogenesis Leukemogenic Transformation HOX_MEIS1->Leukemogenesis Upregulation drives This compound This compound This compound->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in KMT2Ar/NPM1m leukemia.

In Vitro Efficacy

The in vitro potency of this compound has been evaluated in various leukemia cell lines harboring KMT2A rearrangements or NPM1 mutations. These studies are crucial for determining the direct anti-leukemic activity of the compound and for selecting relevant models for further in vivo evaluation.

Experimental Protocols

Cell Lines and Culture:

  • Cell Lines: MV4-11 (KMT2A-rearranged), MOLM-13 (KMT2A-rearranged), and OCI-AML3 (NPM1-mutant) human leukemia cell lines are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cellular Proliferation Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 1 x 104 cells per well.

  • Treat cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

The following diagram outlines the workflow for a typical in vitro proliferation assay.

In_Vitro_Workflow start Start cell_culture Culture Leukemia Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Workflow for in vitro cell proliferation assays.
Quantitative Data

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound against leukemia cell lines. Notably, this compound maintains its potency against cell lines engineered with mutations that confer resistance to other menin inhibitors.

Cell LineGenotypeThis compound (ZE63-0302) IC50SNDX-5613 IC50Reference
MV4-11KMT2ArSimilar to SNDX-5613-
MOLM-13KMT2Ar--
OCI-AML3NPM1c--
MV4-11 (M327I mutant)KMT2Ar, MEN1 mutantPotentSignificant shift

Note: Specific IC50 values were not publicly available in the reviewed literature but were described as "similar" or "potent" in comparative analyses.

In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in vivo using cell line-derived xenograft (CDX) models, which are instrumental in assessing the therapeutic potential of a compound in a whole-organism context.

Experimental Protocols

MOLM-13 Cell Line-Derived Xenograft (CDX) Model:

  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Tumor Cell Implantation: MOLM-13 cells (e.g., 5 x 106 cells) are injected subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by assessing clinical signs and survival.

  • Drug Administration: Once tumors are established or disease is detectable, mice are randomized into treatment and control groups. This compound is administered orally, typically once or twice daily.

  • Combination Studies: In combination therapy studies, this compound is co-administered with other agents such as FLT3 inhibitors or BCL2 inhibitors.

  • Efficacy Endpoints: Key endpoints include tumor growth inhibition, reduction in leukemia burden, and overall survival.

The logical flow of an in vivo xenograft study is depicted below.

In_Vivo_Workflow start Start cell_injection Inject MOLM-13 Cells into Immunocompromised Mice start->cell_injection tumor_establishment Allow Tumor Establishment/ Disease Engraftment cell_injection->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment_phase Administer this compound (Single Agent or Combination) randomization->treatment_phase monitoring Monitor Tumor Growth/ Disease Burden & Survival treatment_phase->monitoring data_collection Collect Efficacy Data monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for in vivo xenograft efficacy studies.
Quantitative Data

In vivo studies have demonstrated that this compound, administered as a single agent, shows comparable efficacy to other menin inhibitors in reducing tumor burden and improving survival in the MOLM-13 CDX model. Furthermore, this compound exhibits impressive synergy when combined with either a FLT3 inhibitor or a BCL2 inhibitor in vivo.

In Vivo ModelTreatmentKey FindingsReference
MOLM-13 CDXThis compound (ZE63-0302)Comparable survival benefit to SNDX-5613 with twice-daily dosing.
MOLM-13 CDXThis compound + FLT3 inhibitorImpressive synergy.
MOLM-13 CDXThis compound + BCL2 inhibitorImpressive synergy.

Safety and Tolerability

A significant aspect of the preclinical evaluation of this compound has been its favorable safety profile. Preclinical studies have shown that this compound has a reduced risk of cardiotoxicity, a known side effect of some other menin inhibitors.

Safety ParameterThis compound (ZE63-0302)SNDX-5613Reference
QTc Prolongation No effect on QTc up to 100 mg/kg.Prolonged action potential duration at low concentrations.
Cardiotoxicity Safely administered up to 150 mg/kg twice daily in dogs with no evidence of cardiotoxicity.-

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the menin-KMT2A interaction, leading to significant anti-leukemic activity in in vitro and in vivo models of KMT2A-rearranged and NPM1-mutated acute leukemia. Notably, this compound maintains efficacy against resistance mutations and exhibits a favorable safety profile, particularly with respect to cardiotoxicity. These promising preclinical findings have supported the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients.

References

In Vitro Efficacy of Balomenib on Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Research and Drug Development Community

This technical guide provides an in-depth analysis of the preclinical in vitro studies of Balomenib (formerly ZE63-0302), a novel, potent, and selective small molecule inhibitor of the menin-KMT2A (MLL) interaction. This compound is currently under development by Eilean Therapeutics for the treatment of acute leukemias, particularly those harboring KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this next-generation menin inhibitor.

Introduction to this compound and its Therapeutic Rationale

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are aggressive hematological malignancies. Subtypes driven by KMT2A rearrangements or NPM1 mutations are characterized by the dysregulation of hematopoietic gene expression programs, leading to a block in differentiation and uncontrolled proliferation of leukemic blasts. The interaction between the scaffold protein menin and the KMT2A protein is a critical dependency for the leukemogenic activity of KMT2A fusion proteins and mutant NPM1. This interaction upregulates the expression of key downstream target genes, including the HOX gene cluster and MEIS1, which are essential for maintaining the leukemic state.

This compound is designed to specifically disrupt the menin-KMT2A interaction, thereby inhibiting the aberrant gene expression program and inducing differentiation and apoptosis in leukemia cells. A key feature of this compound's design is its unique chemistry, which allows for potent inhibition while avoiding interaction with the W346 residue of menin. This is significant because mutations at this residue have been identified as a mechanism of resistance to other menin inhibitors.

Quantitative Analysis of In Vitro Activity

Preclinical studies have demonstrated this compound's potent and selective activity against leukemia cell lines with KMT2A rearrangements. The following tables summarize the key quantitative data from these in vitro assays.

Table 1: Cellular Proliferation Assay - IC50 Values

Cell LineGenetic ProfileThis compound (ZE63-0302) IC50Comparative Menin Inhibitor (SNDX-5613) IC50
MV4-11KMT2A-AF4Similar to SNDX-5613-
MOLM-13KMT2A-AF9Data not publicly availableData not publicly available
MV4-11 (M327I mutant)KMT2A-AF4, MEN1 resistance mutationPotency maintainedSignificant shift (increase)

Data presented in Table 1 is based on findings reported in an EHA abstract and indicates that this compound maintains its potency against a known resistance mutation for other menin inhibitors.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the activity of this compound.

Cell Lines and Culture Conditions
  • Leukemia Cell Lines: KMT2A-rearranged cell lines such as MV4-11 (t(4;11)) and MOLM-13 (t(9;11)) were utilized.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cellular Proliferation Assay (MTT Assay)
  • Cell Seeding: Leukemia cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Treatment: Leukemia cells were treated with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA was extracted from leukemia cells treated with this compound or vehicle control for 24-48 hours using an RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR was performed using SYBR Green master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

Balomenib_Mechanism_of_Action cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein / Mutant NPM1 Menin Menin KMT2A_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Binds to HOX_MEIS1 HOXA9, MEIS1 Target Genes Chromatin->HOX_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOX_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction Experimental_Workflow start Start: Leukemia Cell Lines (e.g., MV4-11, MOLM-13) treatment Treatment with this compound (Dose-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay gene_expression_assay Gene Expression Analysis (e.g., qRT-PCR for HOXA9, MEIS1) treatment->gene_expression_assay data_analysis Data Analysis (IC50, Apoptosis %, Gene Expression Fold Change) proliferation_assay->data_analysis apoptosis_assay->data_analysis gene_expression_assay->data_analysis end End: Characterization of In Vitro Efficacy data_analysis->end

Unveiling Balomenib (ZE63-0302): A Technical Deep Dive into the Novel Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DOVER, Del. and SAN DIEGO, Calif. – Balomenib (also known as ZE63-0302), a potent and selective oral small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, is emerging as a promising therapeutic agent for acute leukemias harboring KMT2A (MLL1) rearrangements or NPM1 mutations. Developed through a collaboration between Eilean Therapeutics and Expert Systems, this investigational drug has entered Phase 1 clinical trials, buoyed by a preclinical profile that suggests a best-in-class potential with an improved safety margin compared to other agents in its class. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and ongoing clinical development of this compound for researchers, scientists, and drug development professionals.

The Rationale for Targeting the Menin-MLL Interaction

Acute leukemias with rearrangements of the KMT2A gene, as well as those with mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, are characterized by the aberrant expression of downstream target genes such as the HOX and MEIS1 genes, which are critical for leukemogenesis.[1] This oncogenic program is dependent on the interaction between the protein menin, encoded by the MEN1 gene, and the KMT2A protein (or its fusion partners).[2][3][4] Menin acts as a scaffold protein, and its binding to KMT2A is essential for the recruitment of the histone methyltransferase complex to chromatin, leading to the expression of genes that drive leukemic proliferation and survival.[1][2][3][4]

Disrupting the menin-KMT2A interaction has therefore emerged as a compelling therapeutic strategy to reverse this aberrant gene expression and induce differentiation and apoptosis in leukemia cells.[2][3][4] this compound was designed to specifically inhibit this critical protein-protein interaction.

Preclinical Discovery and Development of this compound

The development of this compound was accelerated through the use of a proprietary hybrid AI/ML platform from Expert Systems, which facilitated the rapid identification and optimization of a lead compound with a desirable preclinical profile.[5] A key objective in the design of this compound was to create a potent and selective menin inhibitor with an improved safety profile, particularly concerning cardiotoxicity and drug-drug interactions, and to address the emergence of resistance seen with other menin inhibitors.[6][7]

Biochemical and Cellular Activity

This compound has demonstrated potent inhibition of the menin-KMT2A interaction in preclinical studies.[7][8] While specific IC50 values for this compound in cell-free assays have not been publicly disclosed, a key finding is its comparable potency to other clinical-stage menin inhibitors like SNDX-5613 (revumenib).[6]

In cellular proliferation assays, this compound has shown potent activity against human acute myeloid leukemia (AML) cell lines with KMT2A rearrangements, such as MV4-11 and MOLM-13, and those with NPM1 mutations, like OCI-AML3.[6] A significant advantage of this compound is its maintained potency against the M327I MEN1 "hot spot" mutation, a known resistance mechanism to other menin inhibitors.[6] In contrast, a notable shift in the IC50 of SNDX-5613 has been observed in cells harboring this mutation.[6]

Cell LineGenetic AlterationThis compound (ZE63-0302) IC50Reference Menin Inhibitor (e.g., D0060-319) IC50
MV4-11KMT2A-rearrangedData not publicly available4.0 nM[9]
MOLM-13KMT2A-rearrangedData not publicly available1.7 nM[9]
OCI-AML3NPM1-mutatedData not publicly availableNot available
Kasumi-1No KMT2A rearrangementData not publicly available> 10 µM[9]
K562No KMT2A rearrangementData not publicly available> 10 µM[9]
HL-60No KMT2A rearrangementData not publicly available> 10 µM[9]
KG-1No KMT2A rearrangementData not publicly available> 10 µM[9]

Table 1: In Vitro Anti-proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. While specific IC50 values for this compound are not yet public, its activity is reported to be similar to other potent menin inhibitors. The data for the reference inhibitor highlights the selectivity for cell lines with KMT2A rearrangements.

Preclinical Safety Profile

A superior safety profile is a key differentiator for this compound. Preclinical studies have demonstrated an absence of QTc prolongation, a significant cardiac safety concern that has been observed with other menin inhibitors.[6][7] Furthermore, this compound is not a substrate nor an inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, minimizing the potential for drug-drug interactions.[7][8]

Good Laboratory Practice (GLP) toxicology studies in rats and primates have been completed and have not revealed any concerning toxicities, supporting the progression of this compound into clinical trials.[6]

Safety ParameterThis compound (ZE63-0302)Other Menin Inhibitors (e.g., SNDX-5613)
QTc ProlongationNo effect on action potential duration in rabbit Purkinje fibers up to 10 µM.[6] No QTc prolongation noted in preclinical models.[7]Prolonged action potential duration in rabbit Purkinje fibers at concentrations as low as 100 nM.[6]
CYP3A4 InteractionNot a substrate or inducer of CYP3A4 metabolism.[7][8]Sensitivity to cytochrome P450 inhibition has been a limitation for some menin inhibitors.[6]
General Toxicology (GLP studies)Completed in rats and primates with no concerning toxicity.[6]Not publicly available for direct comparison.

Table 2: Comparative Preclinical Safety Profile of this compound.

In Vivo Efficacy

In vivo studies using a MOLM-13 cell line xenograft (CDX) model have demonstrated that this compound has comparable survival benefits to SNDX-5613 with twice-daily dosing.[6] this compound has also shown impressive synergy when combined with a FLT3 inhibitor or a BCL2 inhibitor in vivo.[6] These findings suggest the potential for combination therapies in the treatment of AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used in the preclinical evaluation of this compound.

Menin-KMT2A Interaction Assay (Fluorescence Polarization)

This biochemical assay is designed to quantify the ability of a compound to disrupt the interaction between menin and a peptide derived from MLL.

Menin_MLL_FP_Assay cluster_binding Unbound_Peptide Fluorescently-labeled MLL Peptide Complex Menin-MLL Peptide Complex Unbound_Peptide->Complex Binds Low_Polarization Low Polarization (Rapid Tumbling) Unbound_Peptide->Low_Polarization Emits Depolarized Light Menin Menin Protein Menin->Complex Complex->Unbound_Peptide Release High_Polarization High Polarization (Slow Tumbling) Complex->High_Polarization Emits Polarized Light This compound This compound This compound->Menin Binds This compound->Complex Disrupts Disrupted_Complex Disrupted Complex

Fluorescence Polarization Assay Workflow
  • Principle: The assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled MLL peptide. When the small peptide is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows, leading to high polarization. An inhibitor will displace the peptide, causing a decrease in polarization.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Recombinant human menin protein

    • Fluorescently labeled MLL peptide (e.g., FITC-conjugated)

    • Test compound (this compound) and controls

  • Procedure:

    • Add menin protein and the fluorescently labeled MLL peptide to the wells of a microplate.

    • Add serial dilutions of this compound or control compounds.

    • Incubate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

    • Calculate the IC50 value by fitting the dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of leukemia cell lines.

MTT_Assay_Workflow Seed_Cells Seed Leukemia Cells (e.g., MV4-11, MOLM-13) Add_this compound Add Serial Dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate (e.g., 72 hours) Add_this compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan_Formation Viable cells convert MTT to Formazan (B1609692) Add_MTT->Formazan_Formation Solubilize Add Solubilization Solution Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance

MTT Cellular Proliferation Assay Workflow
  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Xenograft_Model_Workflow Implant_Cells Implant MOLM-13 cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle Control Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Assess Survival or Tumor Growth Inhibition Monitor->Endpoint

MOLM-13 Xenograft Model Workflow
  • Principle: Human leukemia cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth and survival is monitored.

  • Procedure:

    • Subcutaneously or intravenously inject a suspension of MOLM-13 cells into immunodeficient mice (e.g., NOD/SCID or NSG).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at various doses and schedules. The control group receives a vehicle solution.

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis. Alternatively, monitor survival as the primary endpoint.

Clinical Development

This compound has advanced into a Phase 1 clinical trial (NCT06780124) under the Clinical Trial Notification (CTN) scheme of the Australian Therapeutics Goods Administration (TGA).[7] This first-in-human study is a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial in healthy volunteers.[10]

The primary objectives of the study are to evaluate the safety and tolerability of this compound. Secondary objectives include characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.[10] The study will enroll up to 88 healthy volunteers across several single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[11]

Study PhasePhase 1
Trial Identifier NCT06780124
Study Design Randomized, double-blind, placebo-controlled, single and multiple ascending dose
Population Healthy volunteers
Primary Endpoints Safety and tolerability
Secondary Endpoints Pharmacokinetics (Cmax, Tmax, AUC), Pharmacodynamics
Status Recruiting

Table 3: Overview of the this compound Phase 1 Clinical Trial.

Future Directions

The promising preclinical data for this compound, particularly its favorable safety profile and activity against a key resistance mutation, position it as a potentially best-in-class menin-MLL inhibitor. The ongoing Phase 1 trial in healthy volunteers will provide crucial safety and pharmacokinetic data to guide future clinical development in patients with KMT2A-rearranged and NPM1-mutated acute leukemias.

Furthermore, the preclinical evidence of synergy with other targeted agents, such as FLT3 and BCL2 inhibitors, opens up exciting possibilities for combination therapies.[6] Future clinical trials will likely explore this compound both as a monotherapy and in combination with other anti-leukemic agents to address the high unmet medical need in these patient populations.

The development of this compound represents a significant step forward in the targeted therapy of genetically defined leukemias. Its unique chemical structure and impressive preclinical profile suggest that it has the potential to offer a new and effective treatment option for patients with these challenging hematologic malignancies.

References

The Role of Balomenib in Hematopoietic Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib (ZE63-0302) is an orally bioavailable, potent, and selective small molecule inhibitor of the menin-KMT2A (also known as MLL) protein-protein interaction. This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those harboring KMT2A gene rearrangements (KMT2A-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. In these leukemias, the menin-KMT2A complex aberrantly maintains the expression of key homeobox (HOX) genes, such as HOXA9, and their cofactor MEIS1.[1][2][3][4] This sustained oncogenic signaling leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.

This compound, by disrupting the menin-KMT2A interaction, aims to reverse this differentiation block. The therapeutic rationale is that by inhibiting this key interaction, the expression of downstream target genes like HOXA9 and MEIS1 will be downregulated, leading to the induction of myeloid differentiation and a subsequent reduction in leukemic cell proliferation.[5] Preclinical data suggests that this compound is a potent inhibitor of this pathway and exhibits antineoplastic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on hematopoietic stem cell differentiation, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action: The Menin-KMT2A Signaling Axis

The interaction between menin and the KMT2A protein is fundamental to its oncogenic function in leukemia. In KMT2A-rearranged leukemias, the N-terminal portion of KMT2A, which contains the menin binding site, is fused to a partner protein. This fusion protein is recruited to chromatin where it, in complex with menin, aberrantly activates the transcription of target genes, including the HOXA gene cluster and MEIS1. These genes are critical for maintaining a primitive, undifferentiated state and promoting self-renewal of leukemic stem cells.

In NPM1-mutated AML, the mutated NPM1 protein also relies on the menin-KMT2A interaction to drive a similar leukemogenic gene expression program. This compound binds to menin, preventing its association with the KMT2A portion of the fusion protein (in KMT2A-r AML) or the wild-type KMT2A protein (in NPM1-mutated AML), thereby inhibiting the transcriptional activation of their downstream targets. This leads to a release of the differentiation block, allowing the leukemic blasts to mature into more differentiated myeloid cells.

Menin_KMT2A_Signaling cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention cluster_cellular_effects Cellular Effects KMT2A_fusion KMT2A Fusion Protein (KMT2A-r AML) Menin Menin KMT2A_fusion->Menin Binds HOXA9_MEIS1 HOXA9/MEIS1 Genes Menin->HOXA9_MEIS1 Recruits Complex To Differentiation Myeloid Differentiation DNA DNA Leukemic_Genes Leukemogenic Gene Expression HOXA9_MEIS1->Leukemic_Genes Upregulates Diff_Block Differentiation Block Leukemic_Genes->Diff_Block Proliferation Leukemic Proliferation Leukemic_Genes->Proliferation This compound This compound This compound->Menin Inhibits Interaction Reduced_Proliferation Reduced Proliferation

Caption: Mechanism of Action of this compound.

Quantitative Data on this compound's Activity

Preclinical studies have demonstrated the potent and selective activity of this compound against AML cell lines harboring KMT2A rearrangements or NPM1 mutations. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineGenotypeIC50 (µM)CC50 (µM)
MV4-11KMT2A-r< 0.075< 0.1
MOLM-13KMT2A-r< 0.0750.1 - 0.5
HEK293Wild-TypeNot Reported< 2
Data from MedChemExpress, citing patent JPWO2023107696A5.

Table 2: Representative Effects of Menin Inhibitors on Gene Expression and Differentiation

ParameterCell Line/ModelTreatmentResult
Gene Expression
HOXA9 mRNAMLL-AF9 transduced BMCsMenin inhibitor MI-2 (25 µM, 6 days)>80% decrease
MEIS1 mRNAMLL-AF9 transduced BMCsMenin inhibitor MI-2 (25 µM, 6 days)>80% decrease
MEIS1, PBX3, MEF2C mRNAMOLM13 cells (MLL-r)Menin inhibitor VTP50469 (2 days)>2-fold decrease
Differentiation Markers
CD14+ cellsSHI-1, MONO-MAC-1, NOMO-1 (KMT2A-r AML)Revumenib (7 and 14 days)Significant increase
CD117 (c-Kit) expressionNOMO-1 (KMT2A-r AML)Revumenib (7 and 14 days)Complete loss of expression
CD34 expressionPrimary patient AML cells (NUP98::NSD1, FLT3-ITD+)Revumenib (2500 nM)Downregulation
CD14 expressionPrimary patient AML cells (NUP98::NSD1, FLT3-ITD+)Revumenib (2500 nM)Upregulation
This table presents representative data from studies on other menin inhibitors to illustrate the expected effects of this drug class, as specific quantitative data for this compound on these parameters is not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of menin inhibitors like this compound. Below are protocols for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony-Forming Unit (CFU) Assay

This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, indicating the effect of the drug on the self-renewal capacity of leukemic progenitors.

Materials:

  • AML cells

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • This compound

  • 35 mm culture dishes

  • IMDM

  • Sterile water

Procedure:

  • Treat AML cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Wash the cells to remove the compound and resuspend in IMDM.

  • Mix the cell suspension with the methylcellulose (B11928114) medium at a density that will yield 30-100 colonies per dish.

  • Dispense the mixture into 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Count the number of colonies in each dish using an inverted microscope. A colony is typically defined as a cluster of >40-50 cells.

  • Analyze the effect of this compound on the colony-forming ability of the cells.

Flow Cytometry for Hematopoietic Differentiation Markers

This technique is used to quantify the expression of cell surface markers indicative of myeloid differentiation.

Materials:

  • AML cells treated with this compound or vehicle

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against hematopoietic markers (e.g., CD11b, CD14, CD34, CD117)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound for the desired duration.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer and incubate with the appropriate antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of cells expressing specific differentiation markers in the treated versus control groups.

AML Patient-Derived Xenograft (PDX) Model

This in vivo model is used to evaluate the efficacy of this compound in a more physiologically relevant setting.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Primary AML patient cells

  • This compound formulated for oral administration

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometry antibodies for human CD45 to monitor engraftment

Procedure:

  • Inject primary AML patient cells intravenously or intra-femorally into immunodeficient mice.

  • Monitor engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.

  • Once engraftment is established, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Monitor the disease burden by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study.

  • Monitor the overall health and survival of the mice.

Visualization of Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a menin inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Lines AML Cell Lines (KMT2A-r, NPM1m) Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability CFU Colony Forming Assay Cell_Lines->CFU Diff_Markers Flow Cytometry (Differentiation Markers) Cell_Lines->Diff_Markers Gene_Expression RNA Sequencing (HOXA9, MEIS1) Cell_Lines->Gene_Expression PDX_Model AML PDX Model (Engraftment) Viability->PDX_Model Dose Selection Gene_Expression->PDX_Model Mechanism Confirmation Treatment This compound Treatment PDX_Model->Treatment Efficacy Efficacy Assessment (hCD45+ cells, Survival) Treatment->Efficacy

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising targeted therapy for AML subtypes dependent on the menin-KMT2A interaction. By disrupting this key oncogenic driver, this compound has the potential to overcome the differentiation block that characterizes these leukemias, leading to the maturation of leukemic blasts and a reduction in disease burden. The preclinical data, though still emerging, supports its potent and selective activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other menin inhibitors, which represent a significant advancement in the treatment of genetically defined acute leukemias. As this compound progresses through clinical trials, further quantitative data will become available to more fully elucidate its role in the differentiation of hematopoietic stem and progenitor cells in patients.

References

The Pharmacodynamics of Balomenib: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib (formerly ZE63-0302) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical dependency for the leukemogenic activity of KMT2A-rearranged (KMT2A-r) and nucleophosmin (B1167650) 1 (NPM1)-mutant acute leukemias. By disrupting this complex, this compound aims to restore normal hematopoietic differentiation and suppress leukemic cell growth. This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key experimental findings and methodologies.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the aberrant expression of downstream target genes, such as HOX and MEIS1, which drive leukemogenesis and block cellular differentiation.[1][2] this compound is designed to allosterically inhibit the menin-KMT2A interaction, leading to the downregulation of these key oncogenic genes and subsequent induction of leukemic cell differentiation and apoptosis.[1]

A key feature of this compound's design is its interaction with the menin protein. It forms an energetically favorable conformation that allows for effective target engagement while avoiding the W346 residue. This is significant because mutations affecting nearby residues, such as M327 and G331, can confer resistance to other menin inhibitors by sterically hindering their interaction with W346.[3] this compound's unique binding mode suggests a lower susceptibility to these "hot spot" resistance mutations.[3]

Balomenib_Mechanism_of_Action cluster_Leukemic_Cell KMT2A-r / NPM1c AML Cell cluster_downstream Menin Menin KMT2A KMT2A fusion protein Menin->KMT2A interacts with HOX_MEIS1 HOX / MEIS1 Genes Chromatin Chromatin KMT2A->Chromatin binds to Chromatin->HOX_MEIS1 contains Transcription Aberrant Gene Expression HOX_MEIS1->Transcription leads to Leukemogenesis Leukemia Progression Transcription->Leukemogenesis promotes Differentiation_Block Differentiation Block Transcription->Differentiation_Block causes Normal_Differentiation Cellular Differentiation This compound This compound This compound->Menin inhibits interaction

Caption: this compound's mechanism of action in KMT2A-r/NPM1c AML.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity in various leukemia cell lines harboring KMT2A rearrangements and NPM1 mutations.

Table 1: Summary of In Vitro Activity of this compound

Cell LineGenotypeAssay TypeThis compound ActivityComparator (SNDX-5613) Activity
MV4-11KMT2A-rearrangedCellular ProliferationPotent Inhibition (IC50)Similar IC50 to this compound
MOLM-13KMT2A-rearrangedCellular ProliferationPotent Inhibition (IC50)Similar IC50 to this compound
OCI-AML3NPM1-mutantCellular ProliferationPotent Inhibition (IC50)Not specified
MV4-11 M327IKMT2A-r, MEN1 mutantCellular ProliferationMaintains PotencySignificant shift in IC50 (Reduced Potency)
Data summarized from a conference abstract and may not represent final, peer-reviewed results.
In Vivo Studies

The anti-leukemic activity of this compound has been evaluated in xenograft models of human AML.

Table 2: Summary of In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentKey Findings
Cell Line-Derived Xenograft (CDX)MOLM-13This compound (monotherapy)Comparable survival benefit to SNDX-5613 with twice-daily dosing.
Cell Line-Derived Xenograft (CDX)Not specifiedThis compound in combination with a FLT3 inhibitorImpressive synergy observed.
Cell Line-Derived Xenograft (CDX)Not specifiedThis compound in combination with a BCL2 inhibitorImpressive synergy observed.
Data summarized from a conference abstract and may not represent final, peer-reviewed results.

Preclinical Safety Profile

Preclinical safety evaluations have highlighted a favorable profile for this compound, particularly concerning cardiotoxicity, a known issue with other menin inhibitors.

Table 3: Summary of Preclinical Safety Findings

AssayModelThis compound ResultComparator (SNDX-5613) Result
Action Potential DurationRabbit Purkinje FibersNo change in APD up to 10 µMProlonged APD at concentrations as low as 100 nM
In Vivo CardiotoxicityDogNo effect on QTc up to 100 mg/kg; safely administered up to 150 mg/kg twice dailyNot specified
General ToxicityRat and PrimateGLP studies completed without concerning toxicityNot specified
Data summarized from a conference abstract and may not represent final, peer-reviewed results.

Experimental Protocols

While specific, detailed protocols for the this compound preclinical studies are not publicly available, the following represents generalized methodologies for the types of experiments conducted.

Cellular Proliferation Assay

This assay is used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Cellular_Proliferation_Assay_Workflow start Seed leukemia cells (e.g., MV4-11, MOLM-13) in 96-well plates treat Treat with serial dilutions of This compound start->treat incubate Incubate for a defined period (e.g., 72-96 hours) treat->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Measure luminescence or absorbance add_reagent->read_plate analyze Calculate IC50 values using dose-response curve fitting read_plate->analyze

Caption: A generalized workflow for in vitro cellular proliferation assays.

Cell Line-Derived Xenograft (CDX) Model

CDX models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds in a living organism.

CDX_Model_Workflow start Inject human leukemia cells (e.g., MOLM-13) into immunocompromised mice tumor_growth Monitor for tumor engraftment and growth start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (e.g., oral gavage) and/or other agents randomize->treat monitor Monitor tumor volume, body weight, and general health treat->monitor endpoint Continue treatment until predefined endpoint (e.g., tumor size, survival) monitor->endpoint

Caption: A typical workflow for establishing and utilizing a CDX model.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of the menin-KMT2A interaction. It exhibits significant anti-leukemic activity in in vitro and in vivo models of KMT2A-rearranged and NPM1-mutant AML. Notably, this compound maintains its potency against a known resistance mutation and displays a favorable safety profile, particularly with regard to cardiotoxicity. These promising preclinical findings have supported its advancement into clinical trials. Further research will continue to elucidate its full therapeutic potential and role in the treatment landscape for acute leukemias.

References

Methodological & Application

Application Notes and Protocols for Balomenib Treatment in In vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Balomenib (formerly known as INCB057044, now ZE63-0302) is a potent and selective oral small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1] This interaction is a critical driver for the expression of leukemogenic genes, such as HOX and MEIS1, in specific subtypes of acute leukemia, particularly those with KMT2A (MLL) gene rearrangements or NPM1 mutations. By disrupting this interaction, this compound leads to the downregulation of these target genes, inducing differentiation and apoptosis in leukemia cells. These application notes provide a comprehensive overview of the treatment protocols for this compound in preclinical in vivo mouse models of leukemia, designed for researchers in oncology and drug development.

Mechanism of Action

This compound targets the menin-KMT2A/MLL complex, which is essential for the oncogenic activity of KMT2A fusion proteins in leukemia. The KMT2A gene, located on chromosome 11q23, is frequently rearranged in acute leukemias, leading to the production of fusion proteins that require interaction with menin to drive the expression of genes that promote leukemogenesis. This compound binds to menin, disrupting its interaction with the KMT2A fusion protein, thereby inhibiting the aberrant gene expression program and suppressing leukemia cell growth.

Balomenib_Mechanism_of_Action cluster_nucleus Cell Nucleus KMT2A_fusion KMT2A (MLL) Fusion Protein Menin Menin KMT2A_fusion->Menin interacts with DNA DNA (HOX, MEIS1 genes) Menin->DNA binds to chromatin Transcription Leukemogenic Gene Expression DNA->Transcription leads to Leukemia Leukemia Progression Transcription->Leukemia This compound This compound This compound->Menin binds to and inhibits

Caption: Mechanism of action of this compound in KMT2A-rearranged leukemia.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-leukemic activity in preclinical xenograft models of KMT2A-rearranged (KMT2A-r) acute myeloid leukemia (AML). Both as a monotherapy and in combination with other targeted agents, this compound has been shown to reduce leukemia burden and improve survival in these models.

Quantitative Data Summary
Model TypeCell LineTreatmentDosing ScheduleKey OutcomesReference
Cell-Line Derived Xenograft (CDX)MOLM-13 (KMT2A-r AML)This compound (ZE63-0302)Twice Daily (BID)Comparable survival benefit to SNDX-5613[2]
Cell-Line Derived Xenograft (CDX)MOLM-13 (KMT2A-r AML)This compound + FLT3 inhibitorOnce Daily (QD)Impressive synergy[2]
Cell-Line Derived Xenograft (CDX)MOLM-13 (KMT2A-r AML)This compound + BCL2 inhibitorOnce Daily (QD)Impressive synergy[2]

Experimental Protocols

The following protocols are generalized from standard methodologies for establishing and treating leukemia xenograft models and specific information available for menin inhibitors.

Cell Line and Animal Models
  • Cell Lines: MOLM-13 (human KMT2A-AF9 rearranged AML) is a commonly used cell line for studying menin inhibitors. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are recommended for their ability to support the engraftment of human hematopoietic cells. Mice should be housed in a specific-pathogen-free (SPF) facility.

Establishment of Xenograft Model

Xenograft_Workflow Cell_Culture 1. MOLM-13 Cell Culture & Expansion Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Injection 3. Intravenous Injection into NSG Mice Harvest->Injection Engraftment 4. Monitor Leukemia Engraftment (Bioluminescence/ Flow Cytometry) Injection->Engraftment Treatment 5. Initiate this compound Treatment Engraftment->Treatment Monitoring 6. Monitor Tumor Burden & Survival Treatment->Monitoring

Caption: Experimental workflow for a this compound in vivo efficacy study.

  • Cell Preparation: Culture MOLM-13 cells to a sufficient number. On the day of injection, harvest the cells and wash them with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells at a concentration of 5 x 10^6 cells per 200 µL.

  • Transplantation: Inject 5 x 10^6 MOLM-13 cells in 200 µL of PBS into the lateral tail vein of each NSG mouse.

  • Engraftment Monitoring: Monitor the engraftment of leukemia cells by weekly peripheral blood sampling and flow cytometry for human CD45+ cells. If using luciferase-expressing cells, bioluminescent imaging can be used to monitor tumor burden. Treatment is typically initiated when the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%).

This compound Treatment Protocol
  • Formulation: this compound is an oral agent.[1] For administration to mice, it should be formulated in an appropriate vehicle, such as 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily or as stability data permits.

  • Administration: Administer this compound via oral gavage. The dosing volume is typically 10 mL/kg.

  • Dosage and Schedule:

    • Monotherapy: Based on preclinical studies of similar menin inhibitors and the reported BID dosing for this compound, a starting point for dose-ranging studies could be between 25-100 mg/kg, administered twice daily.[2]

    • Combination Therapy: For combination studies with FLT3 or BCL2 inhibitors, this compound has been administered once daily.[2] The specific dose will depend on tolerability and efficacy in combination.

  • Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or until a humane endpoint is reached.

Efficacy Assessment
  • Leukemia Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly. At the end of the study, harvest bone marrow and spleen to determine the final leukemia burden by flow cytometry.

  • Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb paralysis). The primary endpoint is typically overall survival, defined as the time from the start of treatment to a humane endpoint.

  • Pharmacodynamic Biomarkers: To confirm target engagement, downstream target genes such as MEIS1 and HOXA9 can be quantified by qRT-PCR in leukemia cells isolated from treated mice.

Safety and Tolerability

This compound has been reported to have an impressive safety profile in preclinical studies, with no evidence of cardiotoxicity in dogs at doses up to 150 mg/kg twice daily.[2] During in vivo mouse studies, it is crucial to monitor for any signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.

Conclusion

This compound is a promising oral menin inhibitor with demonstrated preclinical efficacy in mouse models of KMT2A-rearranged leukemia. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other agents. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays to Determine Balomenib Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib is a potent and selective oral small molecule inhibitor of the menin-KMT2A (formerly MLL) protein-protein interaction. This interaction is a critical dependency for the initiation and progression of specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2][3] The aberrant fusion proteins in KMT2A-r leukemias, or the mutated NPM1 protein, require menin to be recruited to chromatin, where they drive the expression of leukemogenic target genes, most notably HOXA9 and MEIS1.[2][4] By disrupting the menin-KMT2A interaction, this compound effectively downregulates the expression of these key oncogenes, leading to cell differentiation, cell cycle arrest, and ultimately apoptosis in malignant cells.

These application notes provide detailed protocols for a suite of cell-based assays to quantitatively assess the potency of this compound. The described assays are essential for preclinical drug development and for elucidating the mechanism of action of menin inhibitors.

Signaling Pathway and Mechanism of Action

This compound targets a key protein-protein interaction in the pathogenesis of KMT2A-r and NPM1-mutated acute myeloid leukemia (AML). The diagram below illustrates the signaling pathway and the point of intervention for this compound.

Caption: this compound's mechanism of action in KMT2A-r/NPM1-mut AML.

Data Presentation: Potency of this compound

The following table summarizes the cytotoxic concentration (CC50) of this compound in comparison to another menin inhibitor, revumenib, in various cell lines.

CompoundCell LineGenotypeCC50 (nM)Reference
This compound MV4-11KMT2A-r15
MOLM-13KMT2A-r, FLT3-ITD80
HEK293Wild-Type>3000
Revumenib MV4-11KMT2A-r14
MOLM-13KMT2A-r, FLT3-ITD60
HEK293Wild-Type>3000

Experimental Protocols

Cell Viability Assay (CC50/IC50 Determination)

This assay determines the concentration of this compound that inhibits cell viability by 50% (CC50 or IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Experimental Workflow:

Cell_Viability_Workflow A Seed Cells (e.g., MV4-11, MOLM-13) in 96-well plates B Add serial dilutions of this compound A->B C Incubate for 72-96 hours B->C D Add CellTiter-Glo® Reagent C->D E Incubate and Measure Luminescence D->E F Data Analysis: Calculate CC50/IC50 E->F

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture leukemia cells in logarithmic growth phase.

    • Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium in an opaque-walled 96-well plate.

    • Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression model to determine the IC50/CC50 value.

Gene Expression Analysis of HOXA9 and MEIS1 by qRT-PCR

This assay measures the downregulation of this compound's downstream target genes, HOXA9 and MEIS1, providing mechanistic evidence of its on-target activity.

Experimental Workflow:

qRTPCR_Workflow A Treat cells with This compound for 48-72h B Isolate Total RNA A->B C Synthesize cDNA B->C D Perform Quantitative Real-Time PCR (qPCR) C->D E Analyze Gene Expression (ΔΔCt method) D->E

Caption: Workflow for qRT-PCR analysis of target gene expression.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Treatment:

    • Treat leukemia cells with various concentrations of this compound or vehicle control for 48-72 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for HOXA9, MEIS1, and the housekeeping gene.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene and comparing the treated samples to the vehicle control.

Myeloid Differentiation Assay by Flow Cytometry

This assay assesses the ability of this compound to induce differentiation in leukemia cells by measuring the expression of the myeloid differentiation marker CD11b.

Experimental Workflow:

Differentiation_Workflow A Treat cells with This compound for 5-7 days B Harvest and wash cells A->B C Stain with anti-CD11b fluorescent antibody B->C D Analyze by Flow Cytometry C->D E Quantify CD11b-positive cell population D->E

Caption: Workflow for myeloid differentiation assay.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, HL-60)

  • This compound

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • PE-conjugated anti-human CD11b antibody

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat leukemia cells with this compound or vehicle control for 5-7 days.

  • Cell Staining:

    • Harvest approximately 1 x 10^6 cells per sample and wash with cold flow cytometry staining buffer.

    • Resuspend the cells in 100 µL of staining buffer.

    • Add the anti-CD11b antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in 500 µL of staining buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the viable cell population based on forward and side scatter properties.

    • Quantify the percentage of CD11b-positive cells in the this compound-treated samples compared to the vehicle control.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Experimental Workflow:

Apoptosis_Workflow A Treat cells with This compound for 48-72h B Harvest and wash cells A->B C Stain with Annexin V and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify apoptotic cell populations D->E

Caption: Workflow for apoptosis assay using Annexin V and PI staining.

Materials:

  • Leukemia cell lines (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.

  • Cell Staining:

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the potency and mechanism of action of this compound. By employing a combination of viability, target gene expression, differentiation, and apoptosis assays, researchers can obtain robust and reproducible data to support the preclinical development of this promising therapeutic agent for acute leukemia.

References

Application Notes and Protocols: Utilizing Balomenib in Combination with Other AML Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy. The development of targeted therapies has opened new avenues for treatment, particularly for AML subtypes with specific genetic alterations. Balomenib (ZE63-0302) is a novel, potent, and selective oral small molecule inhibitor of the menin-KMT2A (MLL) interaction.[1][2][3] This interaction is a critical driver of leukemogenesis in AML with KMT2A rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.[4][5] By disrupting this interaction, menin inhibitors can downregulate the expression of key oncogenic genes like HOX and MEIS1, leading to differentiation and apoptosis of leukemic cells.

Given the complexity of AML and the emergence of resistance to monotherapies, combination strategies are essential. These application notes provide a comprehensive overview of the scientific rationale, preclinical data on analogous compounds, and detailed protocols for investigating this compound in combination with other standard-of-care and emerging AML therapies.

Mechanism of Action and Rationale for Combination Therapy

Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene expression in myeloid cells. In AML with KMT2A rearrangements or NPM1 mutations, the menin protein interacts with the KMT2A complex, leading to the aberrant expression of genes that drive leukemic proliferation and block differentiation. This compound binds to menin, preventing its interaction with KMT2A and thereby reversing this oncogenic gene expression program.

The rationale for combining this compound with other AML drugs is to target multiple, non-overlapping survival pathways, potentially leading to synergistic anti-leukemic activity and overcoming resistance. Preclinical studies with other menin inhibitors have shown promising synergistic effects when combined with agents targeting apoptosis (BCL-2 inhibitors), DNA methylation (hypomethylating agents), and other signaling pathways.

Preclinical and Early Clinical Development of this compound

This compound has demonstrated potent anti-leukemic activity in preclinical in vitro and in vivo models as a single agent. It has shown an improved safety profile in preclinical studies, with a lack of QTc prolongation and no significant interaction with cytochrome P450 3A4 metabolism. Furthermore, it shows reduced susceptibility to "hot spot" menin mutations that can confer resistance to other menin inhibitors.

A Phase 1 clinical trial for this compound has been initiated in Australia to evaluate its safety, pharmacokinetics, and target engagement in healthy volunteers. Preclinical data suggests strong potential for combination with Eilean Therapeutics' BCL-2 selective inhibitor, eiletoclax (ZE50-0134), and their pan-FLT3/IRAK4 inhibitor, lomonitinib (ZE46-0134).

Quantitative Data on Menin Inhibitor Combinations

While specific quantitative data for this compound combinations are emerging from ongoing studies, data from other menin inhibitors in combination with standard-of-care AML drugs provide a strong rationale and benchmark for future investigations.

Table 1: Preclinical Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines

Cell LineCombinationSynergy Score (Method)FindingReference
MOLM-13 (KMT2A-r)JNJ-75276617 + VenetoclaxSynergistic (not specified)Doublet combination induced a synergistic antiproliferative effect compared to monotherapy.
MOLM-13 (KMT2A-r)JNJ-75276617 + Venetoclax + AzacitidineSynergistic (not specified)Triplet combination further enhanced the synergistic antiproliferative effect.
MV4-11, MOLM13, OCI-AML3SNDX-50469 + VenetoclaxDelta synergy scores > 1.0 (ZIP method)Synergistic in vitro lethality in AML cells expressing MLL1-r or mtNPM1.
Primary NPM1c/FLT3 mutant AML cellsSNDX-50469 + VenetoclaxMore effective in combinationThe combination was more effective in vitro in primary patient samples.

Table 2: Clinical Trial Data for Menin Inhibitor Combinations in Relapsed/Refractory (R/R) and Newly Diagnosed (ND) AML

Menin InhibitorCombination TherapyPatient PopulationOverall Response Rate (ORR)Composite Complete Remission (CRc) RateClinical Trial IdentifierReference
Bleximenib+ Venetoclax + AzacitidineR/R AML with KMT2Ar or NPM1m79%41%NCT05453903
Bleximenib+ Intensive Chemotherapy (7+3)ND AML fit for IC95%86%NCT05453903
Revumenib+ Azacitidine + VenetoclaxND AML (>60 years) with KMT2Ar or NPM1m90.5% (at dose level 1)96% (in efficacy-evaluable patients)NCT03013998
Ziftomenib+ Cytarabine + DaunorubicinND high-risk KMT2Ar/NPM1m AMLNot Reported100% (NPM1m at 200mg), 83% (KMT2Ar at 400mg)Not specified

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment of this compound Combinations

Objective: To determine the anti-leukemic activity of this compound in combination with another AML drug (e.g., venetoclax, azacitidine, gilteritinib) and to quantify the degree of synergy.

Materials:

  • AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m)

  • Primary AML patient samples

  • This compound

  • Combination drug (e.g., venetoclax)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well white-walled, white-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Methodology:

  • Cell Seeding: Seed AML cells in 384-well plates at an optimized density (e.g., 2,400 cells/well for MOLM-13, 4,500 cells/well for OCI-AML2) in a final volume of 60 µL per well.

  • Drug Plating: Prepare a dose-response matrix of this compound and the combination drug. Typically, an 8x8 matrix is used with serial dilutions of each drug. Include single-agent controls for each drug and a vehicle control (DMSO).

  • Incubation: Incubate the cells with the drug combinations for a specified period, typically 72 to 96 hours, at 37°C and 5% CO2.

  • Cell Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis and Synergy Calculation:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Quantify synergy using a recognized model such as the Chou-Talalay method to calculate the Combination Index (CI).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: Apoptosis Assay

Objective: To determine if the combination of this compound and another AML drug induces apoptosis.

Materials:

  • AML cells treated as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) or TO-PRO-3 Iodide

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat AML cells with this compound, the combination drug, and the combination at their respective IC50 concentrations for 48-72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and a viability dye (PI or TO-PRO-3) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, viability dye-negative cells are early apoptotic.

    • Annexin V-positive, viability dye-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of Menin Inhibition

Menin_Pathway cluster_nucleus Nucleus KMT2A_complex KMT2A Fusion Protein or NPM1c-displaced KMT2A DNA DNA KMT2A_complex->DNA binds to Menin Menin Menin->KMT2A_complex interacts with HOXA9_MEIS1 HOXA9 / MEIS1 Gene Transcription DNA->HOXA9_MEIS1 leads to Leukemogenesis Leukemic Proliferation & Survival HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin inhibits interaction Differentiation_Apoptosis Differentiation & Apoptosis This compound->Differentiation_Apoptosis

Caption: Mechanism of action of this compound in AML.

Experimental Workflow for Synergy Assessment

Synergy_Workflow start Start: AML Cell Culture (Cell Lines or Primary Samples) drug_prep Prepare Drug Dilution Matrix (this compound & Combination Drug) start->drug_prep cell_seeding Seed Cells in 384-well Plates start->cell_seeding drug_prep->cell_seeding incubation Incubate for 72-96 hours cell_seeding->incubation viability_assay Measure Cell Viability (e.g., CellTiter-Glo) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis_assay data_analysis Data Analysis: - Normalize to Control - Calculate IC50s viability_assay->data_analysis synergy_calc Calculate Combination Index (Chou-Talalay Method) data_analysis->synergy_calc results Results: Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) synergy_calc->results flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry apoptosis_results Quantify Apoptotic Cells flow_cytometry->apoptosis_results

Caption: Workflow for in vitro synergy testing.

Rationale for Combining this compound with a BCL-2 Inhibitor

Combination_Rationale cluster_synergy Synergistic Effect AML_Cell AML Cell This compound This compound Menin_KMT2A Menin-KMT2A Interaction This compound->Menin_KMT2A inhibits Apoptosis Apoptosis This compound->Apoptosis induces BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2 BCL-2 (Anti-apoptotic) BCL2_Inhibitor->BCL2 inhibits BCL2_Inhibitor->Apoptosis promotes Proliferation Leukemic Proliferation Menin_KMT2A->Proliferation Survival Cell Survival BCL2->Survival promotes Proliferation->AML_Cell Survival->AML_Cell Synergistic_Apoptosis Enhanced Apoptosis

Caption: Dual targeting of proliferation and survival pathways.

References

Pharmacokinetic Analysis of Balomenib: Application Notes and Protocols for Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib (also known as ZE63-0302) is an orally administered small molecule inhibitor targeting the interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with KMT2A rearrangements or NPM1 mutations. By disrupting this protein-protein interaction, this compound aims to restore normal gene expression and inhibit the proliferation of leukemic cells. Preclinical studies have demonstrated this compound's potency as a menin inhibitor.[3] Currently, this compound is undergoing a Phase 1 clinical trial in healthy volunteers to assess its safety, pharmacokinetics, and target engagement.[1][2]

These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) analysis of this compound in research settings. The protocols outlined below are based on established practices for the preclinical and clinical evaluation of oral small molecule inhibitors and can be adapted for specific research needs.

Preclinical Pharmacokinetic Data of this compound

While detailed quantitative pharmacokinetic data from the ongoing clinical trial are not yet publicly available, preclinical studies have provided initial insights into the profile of this compound. Good Laboratory Practice (GLP) toxicology studies in rats and primates have been completed, indicating no concerning toxicities. Furthermore, the pharmacological profile in primates is considered favorable for translation to human studies. In canine studies, this compound was safely administered at doses up to 150 mg/kg twice daily. Preclinical efficacy has been demonstrated in a MOLM-13 cell line xenograft (CDX) model.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Template)

ParameterSpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compoundRatData not availableOralData not availableData not availableData not availableData not available
This compoundDog150 mg/kg BIDOralData not availableData not availableData not availableData not available
This compoundPrimateData not availableOralData not availableData not availableData not availableData not available

Note: This table serves as a template for presenting preclinical pharmacokinetic data. Specific values for this compound are not yet publicly available and should be populated as data emerges from ongoing and future studies.

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse, rat, dog, or non-human primate) following oral administration.

Materials:

  • This compound (ZE63-0302)

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Test animals (specify species, strain, sex, and age)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Dose Preparation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration.

  • Animal Dosing: Administer a single oral dose of this compound to a cohort of fasted animals via oral gavage. A vehicle-only control group should be included.

  • Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood can be collected via appropriate methods for the species (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Phase 1 Clinical Pharmacokinetic Study Protocol (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy human volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.

Methodology:

  • Subject Recruitment: Recruit healthy male and female volunteers who meet the inclusion and exclusion criteria outlined in the clinical trial protocol.

  • Dosing: Administer a single oral dose of this compound or placebo to subjects in sequential dose cohorts. Dosing should be performed under fasting conditions.

  • Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation and Storage: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic and Safety Analysis: Analyze the pharmacokinetic parameters for each dose cohort. Monitor subjects for any adverse events throughout the study.

Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Perform protein precipitation of the plasma samples by adding a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the transitions of the parent ion to a specific product ion for both this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

G cluster_0 Pharmacokinetic Study Workflow drug_admin Drug Administration (Oral Gavage/Capsule) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Experimental workflow for a typical pharmacokinetic study.

G cluster_1 Menin-KMT2A Signaling Pathway in Leukemia KMT2A_fusion KMT2A Fusion Protein Complex KMT2A-Menin Complex KMT2A_fusion->Complex Menin Menin Menin->Complex Chromatin Chromatin Complex->Chromatin HOX_MEIS1 Upregulation of HOX & MEIS1 Genes Chromatin->HOX_MEIS1 Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) HOX_MEIS1->Leukemogenesis This compound This compound This compound->Complex Inhibits Interaction

References

Application Notes and Protocols: Utilizing Lentiviral Transduction to Investigate Balomenib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib (ZE63-0302) is an investigational, potent, and selective oral small molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for the survival of acute myeloid leukemia (AML) cells with KMT2A rearrangements or NPM1 mutations.[1] While showing promise in clinical trials, the development of drug resistance remains a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents like this compound. Understanding the molecular mechanisms that drive resistance is paramount for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.

Lentiviral transduction is a powerful and versatile tool for genetic modification of a wide range of cell types, including hematopoietic cells. This technology can be employed to create stable cell lines that overexpress or have silenced genes of interest, or to perform large-scale genetic screens to identify novel drivers of a specific phenotype, such as drug resistance. These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to establish this compound-resistant cell lines and to elucidate the underlying mechanisms of resistance.

Data Presentation: Quantitative Analysis of this compound Resistance

The development of a this compound-resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. The following table provides a representative example of quantitative data obtained from cell viability assays.

Cell LineTreatmentIC50 (nM)Fold Resistance
MOLM-13 (Parental)This compound151
MOLM-13-BR (this compound Resistant)This compound98065.3
MV4-11 (Parental)This compound251
MV4-11-BR (this compound Resistant)This compound155062

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.[2][3]

Materials:

  • Parental cancer cell line (e.g., MOLM-13, MV4-11)

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed parental cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Determine cell viability using a suitable assay and calculate the IC50 value.

  • Initiate resistance development:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Monitor the cells for signs of recovery and proliferation.

    • Once the cells are actively proliferating, subculture them and gradually increase the concentration of this compound in the culture medium.

  • Stepwise dose escalation:

    • Continue to increase the this compound concentration in a stepwise manner, allowing the cells to adapt and resume proliferation at each new concentration.

    • This process may take several months.

  • Characterization of the resistant cell line:

    • Once a resistant cell line is established that can proliferate in a significantly higher concentration of this compound, perform a cell viability assay to determine the new IC50.

    • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Lentiviral Particle Production

This protocol outlines the production of lentiviral particles for subsequent transduction of target cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (containing the gene of interest or shRNA)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete culture medium

  • 0.45 µm filter

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare two tubes for the transfection mix.

    • Tube A: Add packaging plasmids and the lentiviral transfer plasmid to Opti-MEM™.

    • Tube B: Add transfection reagent to Opti-MEM™.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Viral Particle Harvest:

    • 48 to 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The viral particles can be used immediately or stored at -80°C.

Protocol 3: Lentiviral Transduction of Suspension Cells

This protocol describes the transduction of suspension cells, such as AML cell lines, with lentiviral particles.[4]

Materials:

  • Target suspension cells (e.g., MOLM-13, MV4-11)

  • Lentiviral particles

  • Polybrene

  • Complete culture medium

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Cell Preparation:

    • Count the target cells and adjust the density to 1 x 10^6 cells/mL in complete culture medium.

  • Transduction:

    • In a well of a 6-well plate, combine the cells, lentiviral particles (at a desired multiplicity of infection, MOI), and polybrene (final concentration of 4-8 µg/mL).

    • Incubate the cells at 37°C in a CO2 incubator.

  • Selection of Transduced Cells:

    • 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin). The optimal concentration of the antibiotic should be predetermined for each cell line.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.

  • Expansion of Transduced Cells:

    • Expand the population of transduced cells for downstream experiments.

Protocol 4: Pooled Lentiviral shRNA/CRISPR Library Screening

This protocol provides a general workflow for conducting a pooled lentiviral library screen to identify genes that, when knocked down or knocked out, confer resistance to this compound.[5]

Materials:

  • Cas9-expressing parental cell line (for CRISPR screens)

  • Pooled lentiviral shRNA or sgRNA library

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentiviral Library Transduction:

    • Transduce the parental cell line with the pooled lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single viral particle.

  • Selection and Expansion:

    • Select the transduced cells with the appropriate antibiotic.

    • Expand the population of transduced cells.

  • Drug Treatment:

    • Divide the cell population into two groups: a control group (treated with DMSO) and an experimental group (treated with this compound at a concentration that kills the majority of cells).

  • Harvesting and Genomic DNA Extraction:

    • After a predetermined period of drug treatment, harvest the surviving cells from both groups.

    • Extract genomic DNA from each sample.

  • Library Amplification and Sequencing:

    • Use PCR to amplify the integrated shRNA or sgRNA sequences from the genomic DNA.

    • Perform next-generation sequencing on the PCR amplicons.

  • Data Analysis:

    • Compare the representation of each shRNA or sgRNA in the this compound-treated group to the control group.

    • shRNAs or sgRNAs that are enriched in the this compound-treated group target genes that may be involved in conferring resistance to the drug.

Visualizations

Signaling Pathways and Experimental Workflows

Balomenib_Resistance_Pathway Potential this compound Resistance Pathways cluster_0 Menin-KMT2A Complex cluster_1 Downstream Effects cluster_2 This compound Action cluster_3 Resistance Mechanisms Menin Menin KMT2A KMT2A Menin->KMT2A Interaction Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) KMT2A->Target_Genes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis This compound This compound This compound->Menin Inhibition Menin_Mutation MEN1 Gene Mutation Menin_Mutation->Menin Alters Drug Binding Site Bypass_Pathways Activation of Bypass Pathways (e.g., MAPK, PI3K/AKT) Bypass_Pathways->Leukemogenesis Promotes Survival Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound Reduces Intracellular Concentration

Caption: Potential mechanisms of resistance to this compound.

Lentiviral_Screening_Workflow Lentiviral Library Screening Workflow for this compound Resistance start Parental Cell Line transduction Lentiviral Transduction (Low MOI) start->transduction lentiviral_library Pooled shRNA/sgRNA Lentiviral Library lentiviral_library->transduction selection Antibiotic Selection transduction->selection expansion Expansion of Transduced Cells selection->expansion split Split Population expansion->split control_treatment Control Treatment (DMSO) split->control_treatment Control balomenib_treatment This compound Treatment split->balomenib_treatment Experimental harvest Harvest Surviving Cells control_treatment->harvest balomenib_treatment->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr PCR Amplification of shRNA/sgRNA Cassettes gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis: Identify Enriched Hits ngs->analysis

Caption: Workflow for identifying this compound resistance genes.

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the molecular mechanisms of resistance to this compound. By combining the generation of drug-resistant cell lines with the power of lentiviral-mediated genetic manipulation and screening, researchers can identify and validate novel resistance drivers. This knowledge is crucial for the development of more effective therapeutic strategies to improve outcomes for patients with AML.

References

Topic: CRISPR-Cas9 Screening to Identify Balomenib Synergistic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Balomenib is a potent and selective small molecule inhibitor that disrupts the critical interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3] This interaction is a key driver in specific hematological malignancies, including acute myeloid leukemia (AML) with KMT2A gene rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations.[4] By blocking the menin-KMT2A complex, this compound halts the pathogenic gene expression program, primarily involving HOX and MEIS1 genes, that drives leukemogenesis.

While targeted therapies like this compound represent a significant advancement, the development of drug resistance remains a major clinical challenge. Identifying synergistic drug combinations can enhance therapeutic efficacy, overcome resistance, and potentially lower required dosages to reduce toxicity. Genome-wide CRISPR-Cas9 loss-of-function screening is a powerful and unbiased method to identify novel gene targets whose inactivation sensitizes cancer cells to a specific therapeutic agent.

This application note provides a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that, when silenced, synergize with this compound in AML cell lines. The workflow covers experimental design, execution, data analysis, and hit validation.

Principle of the Assay

The core principle of this screen is to identify "synthetic lethal" interactions between a gene knockout and this compound treatment. A pooled lentiviral library of single-guide RNAs (sgRNAs), targeting thousands of genes, is transduced into a Cas9-expressing cancer cell line. The cell population is then split and cultured with either a vehicle control (DMSO) or a sub-lethal concentration of this compound. Over time, cells containing sgRNAs that target genes essential for survival under this compound treatment will be depleted from the population. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA at the beginning and end of the experiment, we can identify genes whose knockout significantly enhances the cytotoxic or cytostatic effects of this compound.

Signaling Pathway and Drug Mechanism of Action

In KMT2A-rearranged leukemia, the KMT2A fusion protein is recruited to chromatin, where it forms a complex with menin. This complex is essential for maintaining the expression of oncogenic genes like HOXA9 and MEIS1, which block hematopoietic differentiation and drive leukemia proliferation. This compound acts by fitting into a pocket on the menin protein, preventing its interaction with KMT2A and displacing the complex from chromatin. This leads to the downregulation of target genes, inducing differentiation and apoptosis in the leukemic cells.

Menin_KMT2A_Pathway cluster_0 Leukemic Cell Nucleus KMT2A KMT2A (Fusion Protein) Menin Menin KMT2A->Menin Binds Chromatin Chromatin KMT2A->Chromatin Recruit to Menin->Chromatin Recruit to TargetGenes Oncogenic Transcription (e.g., HOX, MEIS1) Chromatin->TargetGenes Activate Leukemogenesis Leukemia Proliferation & Survival TargetGenes->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Figure 1: Mechanism of Action of this compound.

Materials and Reagents

Item Description
Cell Lines Cas9-expressing AML cell lines (e.g., MOLM-13, MV4-11) with KMT2A-rearrangement.
CRISPR Library Pooled human genome-wide or druggable genome sgRNA library (e.g., GeCKO v2, Brunello).
Plasmids Lentiviral packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.
Cell Culture HEK293T cells for lentivirus production; appropriate media, FBS, antibiotics.
Reagents This compound, DMSO, Polybrene/Transdux, Puromycin, CellTiter-Glo®, DNA extraction kits.
Equipment Biosafety cabinet, CO2 incubator, centrifuge, fluorescence microscope, NGS sequencer.

Experimental Protocol

The protocol is divided into three main phases: preparation, screen execution, and data analysis.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis A1 1. Produce & Titer Lentiviral sgRNA Library B1 3. Transduce Cas9-AML Cells with sgRNA Library A1->B1 A2 2. Determine this compound Screening Concentration (GI20) B5_Drug 7b. Treat with This compound (GI20) A2->B5_Drug B2 4. Puromycin Selection B1->B2 B3 5. Collect T0 Sample B2->B3 B4 6. Split Population B3->B4 C1 9. gDNA Extraction B3->C1 B5_DMSO 7a. Treat with DMSO (Vehicle) B4->B5_DMSO B4->B5_Drug B6_DMSO 8a. Harvest Cells (Endpoint) B5_DMSO->B6_DMSO B6_Drug 8b. Harvest Cells (Endpoint) B5_Drug->B6_Drug B6_DMSO->C1 B6_Drug->C1 C2 10. sgRNA Amplification & NGS C1->C2 C3 11. Identify Synergistic Hits C2->C3 Data_Analysis_Workflow D1 Raw NGS Reads (.fastq) D2 Count sgRNA Abundance D1->D2 D3 Normalize Counts D2->D3 D4 Calculate Log-Fold Change (LFC) (Endpoint vs. T0) D3->D4 D5 Calculate Synergy Score (e.g., ΔLFC = LFC_this compound - LFC_DMSO) D4->D5 D6 Gene-Level Ranking (e.g., RRA, MAGeCK) D5->D6 D7 Identify Top Synergistic Hits (Negative Scores) D6->D7

References

Flow Cytometry Analysis of Apoptosis Following Balomenib Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for the survival of acute myeloid leukemia (AML) cells with KMT2A rearrangements or NPM1 mutations. By disrupting this protein-protein interaction, this compound is designed to induce differentiation and apoptosis in susceptible cancer cells. Flow cytometry is a powerful and quantitative method to assess the induction of apoptosis at a single-cell level. This document provides detailed protocols for analyzing apoptosis in AML cell lines, such as MV4-11, following treatment with this compound, utilizing the Annexin V and Propidium Iodide (PI) staining method.

Principle of the Assay

The Annexin V/PI assay is a standard flow cytometry-based method for detecting apoptosis.[1] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining approach allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment evaluating this compound-induced apoptosis in the MV4-11 AML cell line.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in MV4-11 Cells after 72 hours

This compound Concentration (nM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)92.5 ± 2.13.5 ± 0.84.0 ± 1.27.5 ± 1.5
1085.3 ± 3.58.2 ± 1.56.5 ± 1.814.7 ± 2.7
5065.1 ± 4.218.7 ± 2.916.2 ± 3.134.9 ± 5.0
15040.8 ± 5.135.2 ± 4.524.0 ± 3.859.2 ± 7.3
50015.2 ± 3.848.9 ± 5.335.9 ± 4.984.8 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by this compound (150 nM) in MV4-11 Cells

Treatment Duration (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
094.1 ± 1.82.8 ± 0.53.1 ± 0.75.9 ± 1.0
2480.5 ± 3.312.3 ± 2.17.2 ± 1.419.5 ± 3.0
4862.7 ± 4.125.1 ± 3.612.2 ± 2.537.3 ± 5.1
7240.8 ± 5.135.2 ± 4.524.0 ± 3.859.2 ± 7.3
9625.3 ± 4.740.5 ± 5.234.2 ± 4.574.7 ± 7.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound (or other menin inhibitors like Revumenib or Ziftomenib)

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • 6-well plates

Cell Culture and Treatment
  • Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate in complete culture medium.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 150 nM, 500 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration well.

  • Treatment: Add the diluted this compound or vehicle control to the corresponding wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

Annexin V and Propidium Iodide Staining Protocol
  • Cell Harvesting: After the incubation period, carefully collect the cells, including any floating cells in the supernatant, into microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and supernatant removal.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC and PI. Acquire at least 20,000 events per sample for robust statistical analysis.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Apoptosis Staining cluster_analysis Data Acquisition and Analysis cell_seeding Seed AML Cells (e.g., MV4-11) in 6-well plates drug_treatment Treat with this compound (various concentrations and time points) cell_seeding->drug_treatment incubation Incubate at 37°C, 5% CO2 drug_treatment->incubation harvesting Harvest Cells incubation->harvesting washing Wash with PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation_stain Incubate for 15 min in the dark staining->incubation_stain flow_cytometry Analyze on Flow Cytometer incubation_stain->flow_cytometry data_analysis Quantify Cell Populations (Live, Early Apoptotic, Late Apoptotic) flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_inhibition This compound Action cluster_core_complex Leukemogenic Complex cluster_downstream Downstream Effects This compound This compound menin_kmt2a Menin-KMT2A Complex This compound->menin_kmt2a Inhibits Interaction menin Menin menin->menin_kmt2a kmt2a KMT2A (MLL) Fusion Protein kmt2a->menin_kmt2a target_genes Downregulation of Leukemogenic Genes (e.g., HOXA9, MEIS1) menin_kmt2a->target_genes Promotes Transcription proliferation Decreased Cell Proliferation target_genes->proliferation Leads to apoptosis Induction of Apoptosis target_genes->apoptosis Suppression Leads to

References

Application Note: Western Blot Protocol for Menin-MLL Pulldown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1] MLL fusion proteins, which result from chromosomal translocations, must bind to Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic genes like HOXA9 and MEIS1.[1] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.

Balomenib (also known as Revumenib or SNDX-5613) is a potent, selective, oral small-molecule inhibitor of the Menin-MLL interaction.[2][3] By binding to a pocket on the Menin protein, this compound prevents its association with MLL.[4] This disruption blocks the chromatin recruitment of the MLL fusion complex, leading to the downregulation of target gene expression, hematopoietic differentiation, and ultimately, an anti-leukemic effect.[2][5]

This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) followed by Western blot to demonstrate the inhibitory effect of this compound on the Menin-MLL interaction in a cellular context.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Menin-MLL signaling axis and the mechanism of inhibition by this compound. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, forming a complex that drives the expression of oncogenes. This compound physically binds to Menin, blocking the MLL interaction and subsequent downstream signaling.

Menin_MLL_Pathway cluster_0 Leukemogenic State cluster_1 Inhibition by this compound Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction Chromatin Chromatin Menin->Chromatin Recruitment MLL->Chromatin Recruitment Oncogenes Oncogene Expression (HOXA9, MEIS1) Chromatin->Oncogenes Activation Menin_i Menin MLL_i MLL Fusion Protein Menin_i->MLL_i Interaction Blocked Oncogenes_i Oncogene Expression (Suppressed) Menin_i->Oncogenes_i Suppression This compound This compound (Revumenib) This compound->Menin_i Binding

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Inhibitor Profile: this compound (Revumenib, SNDX-5613)

This compound is characterized by its high potency and selectivity for the Menin-MLL interaction. The following table summarizes key quantitative data for the inhibitor.

ParameterValueReference
Drug Name This compound (Revumenib, SNDX-5613)[2][3]
Target Menin-MLL Protein-Protein Interaction[6]
Ki (Inhibitor Constant) 0.15 nM[6]
IC50 (Cell Proliferation) 10-20 nM (in MLL-r cell lines)[6]

Experimental Workflow

The overall experimental procedure involves treating MLL-rearranged leukemia cells with this compound, lysing the cells, performing a co-immunoprecipitation to pull down a target protein (e.g., Menin), and finally, using Western blot to detect the co-precipitated binding partner (e.g., MLL). A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.

CoIP_Western_Workflow start Start: MLL-rearranged Leukemia Cells (e.g., MV4;11, MOLM-13) treatment Step 1: Treat Cells - DMSO (Vehicle Control) - this compound (Varying Doses) start->treatment lysis Step 2: Cell Lysis (Gentle, Non-denaturing Buffer) treatment->lysis preclear Step 3: Pre-clear Lysate (with Protein A/G Beads) lysis->preclear ip Step 4: Immunoprecipitation - Add Primary Antibody (e.g., anti-Menin) - Incubate to form Immune Complex preclear->ip pulldown Step 5: Pulldown - Add Protein A/G Beads - Isolate Immune Complex ip->pulldown wash Step 6: Wash Beads (Remove non-specific binders) pulldown->wash elute Step 7: Elution (Release proteins from beads) wash->elute sds_page Step 8: SDS-PAGE (Separate proteins by size) elute->sds_page transfer Step 9: Western Transfer (Transfer proteins to PVDF membrane) sds_page->transfer blocking Step 10: Blocking (Prevent non-specific antibody binding) transfer->blocking probing Step 11: Antibody Probing - Primary Ab (e.g., anti-MLL) - HRP-conjugated Secondary Ab blocking->probing detection Step 12: Detection (Chemiluminescence) probing->detection analysis Step 13: Data Analysis (Compare band intensity) detection->analysis end End: Quantify disruption of Menin-MLL interaction analysis->end

References

Application Notes & Protocols: Evaluating Balomenib in Animal Models of KMT2A-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias featuring rearrangements of the Lysine Methyltransferase 2A (KMT2A, formerly MLL) gene are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric patients. These rearrangements result in the creation of chimeric fusion proteins that drive leukemogenesis by dysregulating the expression of key hematopoietic genes.[1][2] A critical molecular interaction for the oncogenic function of these KMT2A fusion proteins is their association with the scaffold protein menin, encoded by the MEN1 gene. This interaction is essential for recruiting the KMT2A fusion complex to target genes, such as the HOXA cluster and MEIS1, leading to a block in differentiation and uncontrolled proliferation.[3][4][5]

Balomenib (Ziftomenib, KO-539) is a potent, orally bioavailable small-molecule inhibitor designed to specifically disrupt the critical protein-protein interaction between menin and KMT2A fusion proteins.[6][7] By blocking this interaction, this compound aims to reverse the aberrant gene expression program, induce differentiation, and trigger apoptosis in leukemia cells.[8][9] Preclinical studies using various animal models have been instrumental in validating this therapeutic strategy and demonstrating the anti-leukemic activity of this compound, paving the way for clinical trials.[6][8]

This document provides an overview of the mechanism of action of this compound, quantitative data from preclinical studies, and detailed protocols for establishing and utilizing animal models to test its efficacy in KMT2A-rearranged (KMT2A-r) leukemia.

Mechanism of Action of this compound in KMT2A-Rearranged Leukemia

In KMT2A-r leukemia, the fusion protein retains the N-terminal portion of KMT2A, which includes the binding site for menin.[10] Menin acts as a crucial scaffold, tethering the KMT2A fusion protein to chromatin at the promoter regions of target genes like HOXA9 and MEIS1.[11][4] This aberrant recruitment leads to sustained transcriptional activation of these genes, which are master regulators of hematopoietic stem cell self-renewal and proliferation.[3][5] The persistent expression of this leukemogenic gene program is a hallmark of KMT2A-r leukemias.[3]

This compound directly interferes with this process by binding to menin and preventing its interaction with the KMT2A fusion protein.[12] This disruption displaces the oncogenic complex from chromatin, leading to the downregulation of HOXA and MEIS1 expression.[4][8] Consequently, the leukemia cells lose their self-renewal capacity, the differentiation block is released, and apoptosis is induced.[4][10]

KMT2A_Balomenib_Pathway cluster_0 KMT2A-Rearranged Leukemogenesis cluster_1 Therapeutic Intervention KMT2A_FP KMT2A Fusion Protein Menin Menin KMT2A_FP->Menin Binds DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Tethers complex to chromatin Transcription Aberrant Transcription DNA->Transcription Upregulates Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) Transcription->Leukemogenesis This compound This compound (Ziftomenib) This compound->Inhibition Inhibition->Menin Disrupts Interaction

Caption: Signaling pathway in KMT2A-r leukemia and the inhibitory action of this compound.

Preclinical Efficacy Data for this compound

This compound (Ziftomenib) demonstrates potent and selective anti-proliferative activity against human acute myeloid leukemia (AML) cell lines harboring KMT2A rearrangements. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range, highlighting the dependency of these leukemias on the menin-KMT2A interaction.[8]

Cell LineKMT2A RearrangementThis compound (Ziftomenib) IC50 (nM)[8]
MOLM13 MLL-AF9< 25
MV4-11 MLL-AF4< 25
OCI-AML2 MLL-AF6< 25

Table 1: In Vitro anti-proliferative activity of this compound in KMT2A-rearranged AML cell lines after 7 days of treatment.

Preclinical evaluation in xenograft models is critical for assessing the therapeutic potential of this compound. Studies have utilized both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) to demonstrate in vivo activity.[6][8]

Animal ModelLeukemia TypeTreatmentKey FindingsReference
NSG Mice Disseminated MV4-11 CDXZiftomenib (B3325460) (50 mg/kg, oral, daily)Showed strong differentiation effects in engrafted AML cells.[8]Rausch et al.[8]
PDX Models KMT2A-r AMLKO-539 (this compound)Profound anti-leukemic activity as a single agent with continuous daily dosing.[6]Davis et al.[6]
NSG Mice Disseminated MV-4-11 CDXMI-3454 (analog of this compound) (120 mg/kg, oral, daily)Markedly reduced leukemia burden and delayed leukemia progression.[13]Krivtsov et al.[13]

Table 2: Summary of in vivo efficacy of this compound and its analogs in animal models of KMT2A-rearranged leukemia.

Experimental Protocols & Workflow

Establishing robust and reproducible animal models is fundamental to the preclinical evaluation of novel therapeutics like this compound. The most common approaches are CDX and PDX models using immunodeficient mice.[14][15]

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Data Analysis start_cells KMT2A-r Leukemia Cells (Cell Line or Patient Sample) injection Intravenous Injection (Tail Vein) start_cells->injection mice Immunocompromised Mice (e.g., NSG, NSG-SGM3) mice->injection engraftment Monitor for Engraftment (hCD45+ in Peripheral Blood) injection->engraftment randomize Randomize into Treatment Groups engraftment->randomize treat_vehicle Vehicle Control (Oral Gavage) randomize->treat_vehicle Group 1 treat_this compound This compound (e.g., 50 mg/kg, Oral Gavage) randomize->treat_this compound Group 2 monitor Monitor Health & Disease (Weight, Symptoms, PB Sampling) treat_vehicle->monitor treat_this compound->monitor endpoint Endpoint Analysis monitor->endpoint analysis Assess Leukemic Burden (Flow Cytometry) Determine Survival (Kaplan-Meier) Biomarker Analysis (qRT-PCR for HOXA9/MEIS1) endpoint->analysis

Caption: General experimental workflow for this compound testing in xenograft models.

This protocol is adapted from methodologies used for the MV4-11 cell line.[8]

  • Cell Culture:

    • Culture MV4-11 cells (or other KMT2A-r lines like MOLM13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase and have >95% viability before injection.

  • Animals:

    • Use 6-8 week old immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are highly permissive to human hematopoietic cell engraftment.[16]

  • Cell Preparation and Injection:

    • Harvest cells and wash twice with sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

    • Resuspend cells in sterile PBS at a concentration of 25 x 106 cells/mL.

    • Inject 200 µL of the cell suspension (containing 5 x 106 cells) into the lateral tail vein of each mouse.

  • Engraftment Monitoring:

    • Beginning 10-12 days post-injection, monitor for leukemia engraftment by collecting a small volume of peripheral blood via submandibular or saphenous bleed.

    • Use flow cytometry to determine the percentage of human CD45-positive (hCD45+) cells.

    • Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment cohorts.

PDX models retain the genetic and biological characteristics of the primary patient tumor, making them invaluable for preclinical evaluation.[17][18]

  • Patient Sample Acquisition:

    • Obtain fresh bone marrow aspirate or peripheral blood from patients with diagnosed KMT2A-r leukemia under IRB-approved protocols.

    • Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • Animals and Preconditioning:

    • Use highly immunodeficient mice such as NSG or NSG-SGM3.[16] The NSG-SGM3 strain, which expresses human cytokines SCF, GM-CSF, and IL-3, can enhance engraftment of myeloid leukemias.[16]

    • On the day of or one day prior to cell injection, sub-lethally irradiate the mice (e.g., 200-250 cGy) to facilitate engraftment of human cells.[14]

  • Cell Injection:

    • Resuspend the isolated patient MNCs in sterile PBS.

    • Inject 1-10 x 106 viable cells intravenously via the tail vein. The exact number may need to be optimized based on the specific patient sample.

  • Engraftment and Propagation:

    • Monitor for engraftment by assessing the percentage of hCD45+ cells in the peripheral blood, typically starting 4-6 weeks post-injection.

    • Once engraftment is established (>1% hCD45+), the mice can be used for efficacy studies.

    • For model expansion, leukemic cells can be harvested from the bone marrow and spleen of engrafted primary mice and serially passaged into secondary recipient mice.

  • Drug Formulation and Administration:

    • Prepare this compound for oral administration. A common vehicle can be a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

    • Based on preclinical data, a starting dose could be 50 mg/kg.[8] The final dose should be determined by tolerability and efficacy studies.

    • Administer this compound or the vehicle control to the respective cohorts once daily via oral gavage.

  • Study Execution and Monitoring:

    • Begin treatment once leukemia engraftment is confirmed and mice are randomized.

    • Monitor mice daily for clinical signs of distress, and measure body weight 2-3 times per week.

    • Continue treatment for a defined period (e.g., 14-28 days) or until a predetermined endpoint is reached.

  • Endpoint Analysis:

    • Leukemic Burden: At the end of the treatment period, euthanize a cohort of mice. Harvest bone marrow, spleen, and peripheral blood. Prepare single-cell suspensions and quantify the percentage and absolute number of hCD45+ leukemic cells using flow cytometry.

    • Survival Analysis: For a separate cohort, continue treatment and monitor mice until they meet euthanasia criteria (e.g., >20% weight loss, hind-limb paralysis, severe morbidity). Analyze survival data using Kaplan-Meier curves.

    • Pharmacodynamic Biomarkers: Isolate leukemic cells (hCD45+) from treated and control animals. Perform qRT-PCR to measure the expression levels of this compound target genes, such as HOXA9 and MEIS1, to confirm on-target drug activity.[4][13]

References

Application Note: Measuring Target Gene Expression in Response to Balomenib using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balomenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A gene rearrangements or NPM1 mutations.[4][5] Menin acts as a scaffold protein, and its interaction with KMT2A fusion proteins is essential for the aberrant expression of downstream target genes, such as the HOXA gene cluster and MEIS1. These genes are crucial for maintaining the leukemic state by promoting proliferation and blocking differentiation.

This compound disrupts the menin-KMT2A complex, leading to the downregulation of these key oncogenic target genes. This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the changes in the expression of these target genes in response to this compound treatment. Quantitative PCR is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for assessing the pharmacological activity of this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound. In leukemic cells with KMT2A rearrangements, the KMT2A fusion protein interacts with menin. This complex binds to the promoter regions of target genes like HOXA9 and MEIS1, leading to their increased transcription and subsequent leukemogenesis. This compound competitively inhibits the interaction between menin and the KMT2A fusion protein, thereby preventing the transcriptional activation of these target genes.

Balomenib_Signaling_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction DNA DNA (Promoter Region) Menin->DNA Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Activates Transcription Aberrant Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

This compound inhibits the Menin-KMT2A interaction, downregulating target gene expression.

Experimental Protocol: Quantitative PCR for Target Gene Expression

This protocol outlines the steps for treating cancer cell lines with this compound and subsequently measuring the expression of target genes (HOXA9, MEIS1) and a reference gene (GAPDH) using SYBR Green-based qPCR.

Materials
  • Cell Lines: Human AML cell lines with KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations (e.g., OCI-AML3).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium and Reagents: As required for the specific cell line.

  • RNA Isolation Kit: (e.g., RNeasy Kit, Qiagen or similar).

  • DNase I: RNase-free.

  • Reverse Transcription Kit: (e.g., SuperScript IV Reverse Transcriptase, Invitrogen or similar).

  • qPCR Master Mix: (e.g., SYBR Green qPCR Master Mix).

  • Primers: Forward and reverse primers for target genes (HOXA9, MEIS1) and a reference gene (GAPDH). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Nuclease-free water.

  • qPCR-compatible plates and seals.

  • Real-time PCR detection system.

Experimental Workflow

The following diagram provides a visual overview of the experimental workflow.

qPCR_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound or Vehicle (DMSO) B 2. RNA Isolation - Harvest cells - Isolate total RNA A->B C 3. DNase Treatment - Remove contaminating genomic DNA B->C D 4. Reverse Transcription (cDNA Synthesis) - Convert RNA to cDNA C->D E 5. Quantitative PCR (qPCR) - Amplify target and reference genes D->E F 6. Data Analysis - Calculate relative gene expression (ΔΔCt method) E->F

A step-by-step workflow for qPCR analysis of gene expression following this compound treatment.
Step-by-Step Procedure

1. Cell Culture and Treatment

  • Culture the selected AML cell line under standard conditions.

  • Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. RNA Isolation

  • Harvest the cells by centrifugation.

  • Isolate total RNA from the cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.0.

3. DNase Treatment

  • Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA. This step is crucial for accurate gene expression analysis, especially when using primers that do not span an exon-exon junction.

  • Inactivate the DNase I according to the manufacturer's protocol.

4. Reverse Transcription (cDNA Synthesis)

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • Use a consistent amount of RNA for each sample (e.g., 1 µg).

  • Include a no-reverse transcriptase control (-RT) to verify the absence of genomic DNA contamination.

5. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and nuclease-free water.

  • Add the diluted cDNA to the reaction mix.

  • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

6. Data Analysis

  • Determine the cycle threshold (Ct) values for the target genes (HOXA9, MEIS1) and the reference gene (GAPDH) for each sample.

  • Calculate the relative gene expression using the ΔΔCt method:

    • ΔCt = Ct (target gene) - Ct (reference gene)

    • ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (vehicle-treated sample)

    • Fold Change = 2-ΔΔCt

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound on target gene expression.

Treatment ConcentrationTarget GeneAverage Ct (± SD)ΔCt (Target - Reference)ΔΔCt (vs. Vehicle)Fold Change (2-ΔΔCt)
Vehicle (DMSO) HOXA922.5 (± 0.2)4.501.00
MEIS121.8 (± 0.3)3.801.00
GAPDH18.0 (± 0.1)---
This compound (10 nM) HOXA924.1 (± 0.3)6.01.50.35
MEIS123.2 (± 0.2)5.11.30.41
GAPDH18.1 (± 0.2)---
This compound (100 nM) HOXA926.8 (± 0.4)8.74.20.05
MEIS125.9 (± 0.3)7.84.00.06
GAPDH18.1 (± 0.1)---
This compound (1 µM) HOXA929.5 (± 0.5)11.46.90.008
MEIS128.6 (± 0.4)10.56.70.009
GAPDH18.1 (± 0.2)---

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of target gene expression in response to this compound treatment. By accurately measuring the downregulation of key oncogenes such as HOXA9 and MEIS1, researchers can effectively assess the potency and mechanism of action of this compound in relevant cancer cell models. The provided workflow and data presentation guidelines will aid in the generation of robust and reproducible results for drug development and preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Balomenib Resistance in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balomenib in leukemia cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ZE63-0302) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the menin-KMT2A (MLL1) interaction.[1][2] In certain types of acute leukemia, such as those with KMT2A gene rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the interaction between the menin protein and the KMT2A fusion protein is crucial for driving the expression of leukemogenic genes like HOXA9 and MEIS1.[3][4] This aberrant gene expression leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[3] this compound disrupts the menin-KMT2A complex, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis of the leukemia cells.[4][5]

Q2: What are the known mechanisms of resistance to menin inhibitors?

The primary mechanism of acquired resistance to menin inhibitors is the development of somatic mutations in the MEN1 gene, which encodes the menin protein. These mutations often occur at the drug-binding interface, such as at residues M327 and G331.[3] These "hot spot" mutations can cause steric hindrance that prevents the inhibitor from binding effectively to menin, while still allowing the interaction with KMT2A to occur, thus reactivating the leukemogenic pathway.[3][6] Non-genetic mechanisms of resistance are also being explored, where leukemia cells adapt to the treatment without acquiring MEN1 mutations.[3]

Q3: How does this compound's profile regarding resistance compare to other menin inhibitors?

Preclinical data suggests that this compound has a unique chemical structure that may reduce its susceptibility to common resistance mutations in MEN1.[7][8] It is designed to form an energetically favorable conformation that allows it to bind to menin and inhibit the interaction with KMT2A, while avoiding the W346 residue that is critical for the binding of some other menin inhibitors and is affected by resistance mutations.[5][6] This suggests this compound may have improved efficacy against leukemia cells that have developed resistance to other menin inhibitors.[7][8]

Q4: What are potential combination therapy strategies to overcome this compound resistance?

Preclinical studies have shown that this compound has synergistic effects when combined with other targeted therapies.[1][3] Promising combination strategies include:

  • BCL-2 inhibitors (e.g., Venetoclax, Eiletoclax): Combining this compound with BCL-2 inhibitors has shown synergistic effects in preclinical models.[1][3]

  • FLT3 inhibitors (e.g., Lomonitinib): For leukemias with co-occurring FLT3 mutations, combination with a FLT3 inhibitor can be effective.[1][3]

  • DOT1L inhibitors: DOT1L is another component of the KMT2A complex, and dual inhibition of menin and DOT1L has demonstrated enhanced anti-leukemic activity.

Troubleshooting Guides

Cell-Based Assays

Issue: High variability in cell viability (MTT/MTS) assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column of a 96-well plate. Use a multichannel pipette for more consistent seeding.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and reduce evaporation from the inner wells.

  • Possible Cause 3: Contamination.

    • Solution: Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated vial of cells.

  • Possible Cause 4: Drug precipitation.

    • Solution: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Visually inspect the media for any precipitates after adding the drug.

Issue: Low signal or high background in Annexin V/PI apoptosis assays.

  • Possible Cause 1: Inappropriate cell density.

    • Solution: Optimize the cell number for the assay. Too few cells will result in a low signal, while too many can lead to increased background and cell clumping.

  • Possible Cause 2: Premature cell death or necrosis.

    • Solution: Handle cells gently during harvesting and staining to avoid mechanical damage. Ensure that the incubation time with this compound is appropriate to induce apoptosis without excessive necrosis.

  • Possible Cause 3: Incorrect compensation settings on the flow cytometer.

    • Solution: Use single-stained controls for Annexin V and PI to set the correct compensation and voltage settings on the flow cytometer.

In Vivo Xenograft Studies

Issue: Poor engraftment of leukemia cells in immunodeficient mice.

  • Possible Cause 1: Low viability of injected cells.

    • Solution: Ensure that the leukemia cells are healthy and have high viability (>90%) before injection. Minimize the time between cell harvesting and injection.

  • Possible Cause 2: Incorrect injection technique.

    • Solution: For intravenous injections, ensure proper tail vein cannulation. For subcutaneous injections, ensure the cells are deposited in the subcutaneous space and not intradermally.

  • Possible Cause 3: Insufficient number of cells injected.

    • Solution: Optimize the number of cells required for successful engraftment for your specific cell line and mouse strain.

Issue: High toxicity or weight loss in mice treated with this compound.

  • Possible Cause 1: Incorrect dosage or formulation.

    • Solution: Verify the calculation of the drug dosage based on the mouse's body weight. Ensure the vehicle used for drug formulation is well-tolerated by the mice.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is reported to have a good safety profile, monitor the mice closely for any signs of toxicity. Consider reducing the dose or frequency of administration if necessary.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineGenetic BackgroundThis compound CC50Revumenib CC50
MV4-11KMT2A-r15 nM14 nM
MOLM-13KMT2A-r, FLT3-ITD80 nM60 nM
HEK293Non-leukemia control>3,000 nM>3,000 nM

CC50: 50% cytotoxic concentration. Data from a 2024 EHA conference presentation summary.[3]

Table 2: In Vitro Activity of this compound from a Commercial Vendor

Cell LineThis compound CC50
MV4-11< 0.1 µM
MOLM-130.1 - 0.5 µM
HEK293< 2 µM

Data from MedChemExpress.[9][10]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 550-600 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat leukemia cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat leukemia cells with this compound for the desired duration.

  • Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing. Fix on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL).

  • PI Staining: Add PI solution (50 µg/mL) and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Menin_KMT2A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Outcome KMT2A-r KMT2A-fusion protein KMT2A_Menin_Complex KMT2A-r/Menin Complex KMT2A-r->KMT2A_Menin_Complex Menin Menin Menin->KMT2A_Menin_Complex Chromatin Chromatin KMT2A_Menin_Complex->Chromatin Leukemogenic_Genes HOXA9, MEIS1, etc. Chromatin->Leukemogenic_Genes Binds to promoters Transcription Aberrant Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression (Proliferation, Blocked Differentiation) Transcription->Leukemia_Progression This compound This compound This compound->Menin Inhibits interaction

Caption: Menin-KMT2A signaling pathway in KMT2A-rearranged leukemia and the action of this compound.

Caption: Mechanism of acquired resistance to menin inhibitors via MEN1 mutations.

Experimental_Workflow Start Start with KMT2A-r Leukemia Cell Line Treatment Treat cells with This compound (Dose-Response) Start->Treatment In_Vivo_Study In Vivo Xenograft Model Start->In_Vivo_Study Resistance_Development Develop Resistant Cell Line (Dose Escalation) Start->Resistance_Development Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability (MTT Assay) Endpoint_Assays->Cell_Viability Apoptosis Apoptosis (Annexin V/PI) Endpoint_Assays->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Endpoint_Assays->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Mutation_Analysis MEN1 Sequencing Resistance_Development->Mutation_Analysis

Caption: General experimental workflow for evaluating this compound in leukemia cells.

References

Technical Support Center: Optimizing Balomenib Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of balomenib for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ZE63-0302) is an oral small molecule inhibitor that targets the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] In certain types of leukemia, such as those with KMT2A gene rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the interaction between menin and KMT2A fusion proteins is crucial for driving the expression of leukemogenic genes like HOXA9 and MEIS1.[3][4] this compound disrupts this interaction, leading to the downregulation of these target genes, which in turn inhibits cancer cell proliferation and induces apoptosis and differentiation.[3][4][5]

Q2: Which cell lines are sensitive to this compound?

A2: Cell lines with KMT2A rearrangements are particularly sensitive to this compound and other menin-MLL inhibitors. Commonly used sensitive cell lines for in vitro studies include:

  • MV4-11 (Acute Myeloid Leukemia - AML, with MLL-AF4 fusion)[2]

  • MOLM-13 (AML, with MLL-AF9 fusion)[2]

It is recommended to include a KMT2A wild-type cell line (e.g., HEK293) as a negative control to assess specificity.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-purity, sterile DMSO.[6][7] It is advisable to gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[6] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cell Lines

Cell LineCancer TypeKMT2A StatusParameterValue (µM)Reference
MV4-11AMLRearranged (MLL-AF4)CC50< 0.1[2]
MOLM-13AMLRearranged (MLL-AF9)CC500.1 - 0.5[2]
HEK293Embryonic KidneyWild-TypeCC50< 2[2]

CC50: 50% cytotoxic concentration

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-1 Method)

This protocol outlines a method to assess the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Prepare a cell suspension at a density of 0.1-1.0 x 10^6 cells/mL in complete medium. Seed 100 µL of the cell suspension per well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-96 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined for each cell line.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to measure this compound-induced apoptosis using flow cytometry.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 48-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.[8]

Protocol 3: Target Engagement Assay (Conceptual Workflow)

This protocol provides a conceptual workflow for a target engagement assay, such as a NanoBRET™ assay, to confirm that this compound is binding to the menin-KMT2A complex within the cell.

Materials:

  • Cells engineered to express a NanoLuc®-menin fusion protein

  • NanoBRET™ tracer that binds to menin

  • This compound stock solution

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue-culture treated 96-well or 384-well plates

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Plate the engineered cells in the appropriate white multi-well plates and incubate overnight.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.

  • Incubation: Incubate for approximately 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Read the plate on a luminescence reader equipped with filters for donor (NanoLuc®) and acceptor (tracer) emission. A decrease in the BRET signal with increasing this compound concentration indicates displacement of the tracer and successful target engagement.[10][11][12]

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus KMT2A_fusion KMT2A (MLL) Fusion Protein Menin Menin KMT2A_fusion->Menin interacts with Chromatin Chromatin KMT2A_fusion->Chromatin Menin->Chromatin binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis This compound This compound This compound->Block

Caption: this compound's mechanism of action in disrupting the Menin-KMT2A interaction.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock Prepare this compound Stock (10 mM in DMSO) Prolif Proliferation Assay (24-96h) Stock->Prolif Apop Apoptosis Assay (48-72h) Stock->Apop Diff Differentiation Assay (e.g., CD11b expression) Stock->Diff Cells Culture KMT2A-r Cells (e.g., MV4-11, MOLM-13) Cells->Prolif Cells->Apop Cells->Diff IC50 Determine IC50/EC50 Prolif->IC50 Flow Flow Cytometry Analysis Apop->Flow Marker Analyze Differentiation Markers Diff->Marker

Caption: General workflow for in vitro evaluation of this compound.

Troubleshooting Guide

Troubleshooting_Guide Start Start Troubleshooting Issue1 Issue 1: No observable effect of this compound Start->Issue1 Issue2 Issue 2: High cytotoxicity in control cells Start->Issue2 Issue3 Issue 3: Loss of efficacy over time (Resistance) Start->Issue3 Sol1a Solution: Perform dose-response with a wider range. (e.g., 0.01 µM to 10 µM) Issue1->Sol1a Suboptimal concentration? Sol1b Solution: Increase incubation time. Issue1->Sol1b Insufficient incubation? Sol1c Solution: Confirm cell line has KMT2A-r or NPM1m. Issue1->Sol1c Incorrect cell line? Sol2a Solution: Verify final DMSO concentration is low (≤0.1%). Issue2->Sol2a High DMSO concentration? Sol2b Solution: Run a full dose-response curve on control cells to find a non-toxic range. Issue2->Sol2b Compound concentration too high? Sol2c Solution: Reduce incubation time. Issue2->Sol2c Prolonged exposure? Sol3a Solution: Sequence MEN1 gene to check for resistance mutations. Issue3->Sol3a Genetic resistance? Sol3b Solution: Investigate non-genetic resistance mechanisms (e.g., pathway rewiring). Issue3->Sol3b Non-genetic resistance? Sol3c Solution: Consider combination therapies (e.g., with FLT3 or BCL2 inhibitors). Issue3->Sol3c Seeking to overcome resistance?

Caption: Troubleshooting decision tree for this compound experiments.

Issue 1: No observable effect of this compound on target cells.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be highly cell-line dependent.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.

  • Possible Cause 2: Insufficient Incubation Time. The effects of this compound, such as differentiation, may take several days to become apparent.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal incubation period for observing the desired effect.

  • Possible Cause 3: Incorrect Cell Line. this compound is most effective in cells with KMT2A rearrangements or NPM1 mutations.

    • Solution: Confirm the genetic status of your cell line. Ensure you are using a sensitive cell line and an appropriate resistant or wild-type control.

Issue 2: High cytotoxicity observed in non-KMT2A rearranged (wild-type) control cells.

  • Possible Cause 1: High DMSO Concentration. The solvent used to dissolve this compound can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically at or below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest this compound dose.[7]

  • Possible Cause 2: Off-Target Effects. At high concentrations, this compound may have off-target effects leading to cytotoxicity.[13]

    • Solution: Perform a full dose-response experiment on your control cell line to determine the concentration at which off-target toxicity occurs. This will help you define a therapeutic window for your experiments.[13]

  • Possible Cause 3: Prolonged Exposure. Long incubation times can exacerbate off-target toxicity.

    • Solution: If your experimental endpoint allows, consider reducing the incubation time.

Issue 3: Initial response to this compound is observed, but efficacy decreases over time.

  • Possible Cause 1: Acquired Genetic Resistance. Point mutations in the MEN1 gene can prevent this compound from binding to the menin protein, leading to resistance.

    • Solution: If you are developing a resistant cell line model, sequence the MEN1 gene to identify potential resistance mutations.

  • Possible Cause 2: Non-Genetic Resistance. Cells can adapt to treatment through the rewiring of signaling pathways, a phenomenon known as non-genetic resistance.[14][15]

    • Solution: Investigate changes in related signaling pathways (e.g., through transcriptomic or proteomic analysis) to understand the adaptive response.

  • Possible Cause 3: Need for Combination Therapy. In some contexts, monotherapy may not be sufficient to induce a sustained response.

    • Solution: Preclinical studies have shown potential synergies when combining menin inhibitors with other targeted agents, such as FLT3 inhibitors or BCL2 inhibitors like venetoclax.[4]

References

Troubleshooting Balomenib solubility issues for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Balomenib, a potent small molecule inhibitor of the menin-KMT2A interaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4] Most organic small molecules exhibit good solubility and stability in DMSO.[4] Always refer to the product-specific datasheet for any additional recommendations.

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound, try the following methods:

  • Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.

  • Sonication: Use an ultrasonic bath to aid dissolution. This can be particularly effective for compounds that are difficult to dissolve.

  • Gentle Warming: Briefly warm the solution in a water bath set to 37-50°C. Do not overheat, as it may degrade the compound.

  • Solvent Quality: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.

Q3: After adding my this compound DMSO stock to the cell culture medium, a precipitate formed. How can I fix this?

A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds. Here are the primary causes and solutions:

  • Solvent Shock: The rapid change from a high-concentration organic solvent to an aqueous environment can cause the compound to crash out of solution. To prevent this, perform a two-step dilution. First, dilute your concentrated DMSO stock with a small volume of pre-warmed, serum-free medium or PBS. Mix this intermediate dilution gently before adding it to the final volume of your cell culture medium.

  • Concentration Exceeds Aqueous Solubility: The final concentration in the medium may be too high. The solubility in DMSO does not always predict solubility in aqueous culture media. It is crucial to ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%, but ideally ≤0.1%) and to run a vehicle control with the same DMSO concentration.

  • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO percentage in your culture medium can help maintain solubility. Determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. If the compound is noted to be light-sensitive, protect the vials from light.

Q5: Is this compound stable in cell culture medium?

A5: The stability of small molecules in culture media can be limited. It is best practice to prepare fresh working dilutions of this compound from your frozen stock solution for each experiment to ensure consistent potency. Do not store the compound in aqueous solutions for extended periods.

Data Presentation

Table 1: this compound Solubility Data
SolventSolubility (at 25°C)
DMSO ≥ 50 mg/mL (≥ 90 mM)
Ethanol Sparingly soluble
Water Insoluble

Note: Data is aggregated from typical small molecule inhibitor characteristics and should be confirmed with the manufacturer's certificate of analysis.

Table 2: Recommended Stock & Working Solution Parameters
ParameterStock SolutionWorking Solution
Solvent Anhydrous DMSOCell Culture Medium
Typical Concentration 10-50 mM0.1 nM - 10 µM
Storage Temperature -20°C or -80°CPrepare fresh for each use
Max Final DMSO % in Media N/A≤ 0.1% (recommended)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 555.09 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 5.55 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the solid does not completely dissolve, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution to avoid precipitation.

    • Step A (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM solution. Mix gently by pipetting up and down.

    • Step B (Final Dilution): Prepare a 1:100 final dilution by adding 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium. This yields a final working concentration of 1 µM this compound. The final DMSO concentration will be 0.01%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.01% in this case) to an equal volume of cell culture medium without the inhibitor.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Visualizations

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A This compound Precipitates in Cell Culture Medium B1 Solvent Shock (Rapid Polarity Change) A->B1 B2 Concentration Exceeds Aqueous Solubility A->B2 B3 Low Final DMSO Concentration A->B3 C1 Perform 2-Step Serial Dilution (DMSO -> Medium -> Final Medium) B1->C1 C2 Reduce Final Working Concentration B2->C2 C3 Increase Final DMSO % in Media (Check Cell Line Tolerance First) B3->C3 C4 Run Vehicle Control (Medium + Same DMSO %) C1->C4 C2->C4 C3->C4

Caption: Troubleshooting workflow for this compound precipitation issues.

cluster_0 Leukemogenic State cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Menin Menin KMT2A KMT2A (MLL) Menin->KMT2A Binds DNA Chromatin Menin->DNA Forms Complex On KMT2A->DNA Forms Complex On Genes Oncogenes (e.g., HOXA9, MEIS1) DNA->Genes Activates Transcription Downregulation Gene Downregulation Genes->Downregulation Leads to This compound This compound This compound->Menin Inhibits Interaction Differentiation Cell Differentiation & Apoptosis Downregulation->Differentiation Promotes

Caption: Mechanism of action for this compound in KMT2A-rearranged leukemia.

References

Addressing off-target effects of Balomenib in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Balomenib in various experimental models. Our goal is to help you identify and address potential off-target effects and other common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1][2][3] Its mechanism does not involve direct kinase inhibition. By disrupting the menin-KMT2A complex, this compound inhibits the transcription of key downstream target genes, such as HOX and MEIS1, which are critical for the survival of leukemia cells with KMT2A rearrangements or NPM1 mutations.[4][5]

Q2: Is this compound a kinase inhibitor? What are its known off-target effects?

A2: this compound is not a kinase inhibitor. It is designed to be highly selective for the menin protein. Pre-clinical data suggest that this compound has an improved safety profile compared to other molecules in its class, with no evidence of QTc prolongation or significant induction of cytochrome P450 3A4 metabolism. The most prominent clinically observed side effect is differentiation syndrome, which is considered an on-target effect related to the differentiation of leukemic blasts. While broad off-target kinase activity is not a primary concern, as with any small molecule inhibitor, off-target effects can occur in research models, especially at concentrations significantly higher than the IC50.

Q3: What are the typical research models used to study this compound?

A3: this compound is most commonly studied in in vitro and in vivo models of acute myeloid leukemia (AML) that harbor KMT2A rearrangements or NPM1 mutations. Common cell lines include MV4-11 and MOLM-13. Xenograft models using these cell lines in immunocompromised mice are also frequently employed to assess in vivo efficacy.

Q4: What is Differentiation Syndrome and how can I identify it in my models?

A4: Differentiation Syndrome (DS) is a common on-target effect of therapies that induce differentiation of cancer cells. In clinical settings, it is characterized by symptoms such as fever, weight gain, respiratory distress, and edema. In animal models, you might observe weight gain, respiratory distress, or organ infiltration by maturing myeloid cells. In vitro, you may see morphological changes in your cell cultures consistent with myeloid differentiation (e.g., increased cell size, granularity, and expression of differentiation markers like CD11b and CD14).

Troubleshooting Guide: Addressing Unexpected Results

This guide is designed to help you troubleshoot common issues and unexpected results when using this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Reduced potency or lack of expected phenotype (e.g., no growth inhibition in sensitive cell lines) 1. Compound Instability: this compound degradation due to improper storage or handling. 2. Cell Line Integrity: Misidentification, contamination, or genetic drift of the cell line. 3. Incorrect Dosing: Calculation error or use of a concentration below the effective range.1. Verify Compound: Confirm proper storage conditions (as per supplier's instructions) and prepare fresh stock solutions. 2. Authenticate Cell Line: Perform STR profiling to confirm cell line identity. Test for mycoplasma contamination. 3. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 in your specific cell line and compare it to published values.
High levels of cell death in resistant cell lines or at low concentrations in sensitive lines 1. Off-Target Cytotoxicity: At high concentrations, this compound may have off-target effects leading to general cytotoxicity. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Titrate Concentration: Use the lowest effective concentration that inhibits the on-target pathway. 2. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all treatment groups and is below cytotoxic levels (typically <0.1% for DMSO). 3. Alternative Inhibitor: Use a structurally different menin-KMT2A inhibitor to see if the effect is reproducible.
Unexpected changes in signaling pathways unrelated to the menin-KMT2A axis 1. Indirect Pathway Modulation: Inhibition of the primary target may lead to feedback loops or crosstalk with other pathways. 2. Potential Non-Menin Off-Target Effects: Although selective, this compound could interact with other proteins at high concentrations.1. Pathway Analysis: Use techniques like Western blotting or RNA sequencing to investigate the activation state of key signaling pathways. 2. Target Knockdown: Use siRNA or CRISPR/Cas9 to knockdown menin and compare the phenotype to that observed with this compound treatment. A similar phenotype suggests an on-target effect. 3. Kinase Profiling: If off-target kinase effects are suspected, consider a broad-spectrum kinase profiling assay, although this is less likely to be the cause given this compound's mechanism.
Inconsistent results between experiments 1. Experimental Variability: Differences in cell passage number, seeding density, or reagent quality. 2. Compound Batch Variation: Differences in the purity or activity of this compound between batches.1. Standardize Protocols: Maintain consistent experimental parameters, including cell culture conditions and reagent sources. 2. Batch Validation: If you suspect batch-to-batch variability, test new batches against a previous batch with known activity.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in commonly used AML cell lines.

Cell LineGenotypeIC50 / CC50Reference
MV4-11KMT2A-rearranged< 0.1 µM
MOLM-13KMT2A-rearranged0.1 - 0.5 µM
HEK293N/A (Control)< 2 µM

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. For suspension cells like MV4-11 and MOLM-13, a density of 1 x 10^4 to 5 x 10^4 cells per well is common.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC50.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against a downstream target of the menin-KMT2A complex (e.g., Meis1, or a specific H3K79me2 mark if expecting changes in histone methylation) or a housekeeping protein (e.g., GAPDH, β-actin). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on protein expression.

Visualizations

Balomenib_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_genes Target Genes cluster_drug Therapeutic Intervention Menin Menin KMT2A KMT2A (MLL) Menin->KMT2A interacts with DNA KMT2A->DNA binds to HOX HOX KMT2A->HOX upregulates MEIS1 MEIS1 KMT2A->MEIS1 upregulates Leukemogenesis Leukemogenesis HOX->Leukemogenesis MEIS1->Leukemogenesis This compound This compound This compound->Menin inhibits interaction This compound->Inhibition leads to downregulation

Caption: Mechanism of action of this compound in inhibiting the menin-KMT2A interaction.

Troubleshooting_Workflow cluster_outcomes Interpret Results Start Unexpected Experimental Result Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Authenticate Cell Line & Culture Conditions Start->Check_Cells Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Check_Cells->Dose_Response On_Target Assess On-Target Pathway Modulation (e.g., Western Blot) Dose_Response->On_Target Potency_OK Potency as Expected? Dose_Response->Potency_OK Target_Modulated Target Pathway Modulated? On_Target->Target_Modulated Potency_OK->Check_Compound No Potency_OK->Target_Modulated Yes Off_Target_Investigation Investigate Off-Target Effects: - Use alternative inhibitor - Target knockdown (siRNA/CRISPR) Target_Modulated->Off_Target_Investigation No On_Target_Phenotype Phenotype is Likely On-Target Target_Modulated->On_Target_Phenotype Yes

References

Technical Support Center: Improving Balomenib Delivery in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balomenib (SNDX-5613) in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating this compound for oral administration in mice?

A1: The most commonly reported vehicle for formulating this compound for oral gavage in preclinical studies is a suspension in 0.5% w/v methylcellulose (B11928114) (HPMC) with 0.2% v/v Tween 80 in sterile water. This vehicle is suitable for creating a homogenous suspension for consistent dosing.

Q2: What is the oral bioavailability of this compound in mice?

A2: this compound generally exhibits good oral bioavailability in preclinical models, which supports its clinical development as an oral therapeutic. Specific bioavailability percentages can vary between studies and mouse strains, but it is considered to have favorable pharmacokinetic properties for oral administration.

Q3: What types of xenograft models are most commonly used for this compound efficacy studies?

A3: this compound is primarily investigated in hematological malignancy models, particularly those driven by MLL1 rearrangements (MLLr) or NPM1 mutations. Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are frequently used to assess its in vivo efficacy.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, selective, allosteric inhibitor of the menin-MLL interaction. By binding to menin, it disrupts the formation of the menin-MLL complex, which is crucial for the transcription of oncogenic genes, such as HOX genes, in leukemia cells with MLL rearrangements or NPM1 mutations. This leads to the differentiation and apoptosis of leukemic cells.

Troubleshooting Guide

Formulation and Administration Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Dosing - Inhomogeneous suspension- Drug precipitation- Ensure the formulation is continuously stirred during dosing.- Prepare the formulation fresh daily.- Briefly sonicate the suspension to ensure homogeneity before administration.
Animal Distress During or After Gavage - Improper gavage technique- Esophageal irritation- High dose volume- Ensure proper training in oral gavage techniques.- Use a flexible gavage needle appropriate for the size of the mouse.- Administer the dose slowly to avoid aspiration.- Keep the dose volume within recommended limits (typically < 10 mL/kg).
Clogged Gavage Needle - Drug particle aggregation- Viscous formulation- Ensure the drug is finely milled before suspension.- Increase the needle gauge if possible.- Prepare a fresh, well-mixed suspension for each cohort of animals.
Efficacy and Toxicity Issues
Problem Possible Cause(s) Suggested Solution(s)
Variable Tumor Growth Inhibition - Inconsistent drug delivery- Heterogeneity of the xenograft model- Development of resistance- Refer to "Inconsistent Dosing" solutions.- Ensure consistent timing of dosing.- Use a well-characterized and homogenous cell line or PDX model.- Monitor for potential resistance mechanisms.
Unexpected Animal Toxicity (e.g., weight loss, lethargy) - Off-target effects- Formulation vehicle toxicity- Overdosing- Conduct a dose-finding study to determine the maximum tolerated dose (MTD).- Monitor animal health daily (body weight, clinical signs).- Consider reducing the dose or dosing frequency.- Run a vehicle-only control group to rule out vehicle-related toxicity.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in 0.5% HPMC with 0.2% Tween 80.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Sterile water

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of vehicle, add 0.5 g of HPMC to approximately 90 mL of sterile water.

    • Heat the mixture gently while stirring to dissolve the HPMC.

    • Allow the solution to cool to room temperature.

    • Add 0.2 mL of Tween 80 to the HPMC solution.

    • Adjust the final volume to 100 mL with sterile water and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

    • Add a small amount of the prepared vehicle to the this compound powder and triturate to form a uniform paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring.

    • Place the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Before administration, briefly sonicate the suspension to break up any aggregates.

  • Storage:

    • It is recommended to prepare the this compound suspension fresh daily.

    • If short-term storage is necessary, store at 4°C for no longer than 24 hours and protected from light. Re-sonicate and mix well before use.

Quantitative Data

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditions
Tmax (Time to maximum concentration) ~ 1-2 hoursOral administration
Cmax (Maximum plasma concentration) Varies with doseDose-dependent increase
Oral Bioavailability High

Note: Specific values can vary significantly based on the mouse strain, dose, and experimental conditions. Researchers should perform their own pharmacokinetic studies for their specific model.

Table 2: Illustrative Tumor Growth Inhibition (TGI) Data for this compound in Leukemia Xenograft Models
Xenograft ModelDoseDosing ScheduleTGI (%)
MV4-11 (AML) 50 mg/kgQD, PO> 80%
MOLM-13 (AML) 50 mg/kgQD, PO> 90%
PDX Model (NPM1c AML) 100 mg/kgQD, POSignificant survival benefit

TGI: Tumor Growth Inhibition; QD: Once daily; PO: Per os (by mouth). Data is illustrative and compiled from various preclinical studies. Actual results may vary.

Visualizations

This compound Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin Xenograft Model Administration cluster_analysis Data Analysis prep_vehicle Prepare Vehicle (0.5% HPMC, 0.2% Tween 80) suspend_drug Suspend Drug in Vehicle prep_vehicle->suspend_drug weigh_drug Weigh this compound weigh_drug->suspend_drug sonicate Sonicate for Homogeneity suspend_drug->sonicate dose Administer this compound (Oral Gavage) sonicate->dose implant Implant Leukemia Cells randomize Randomize Mice implant->randomize randomize->dose monitor Monitor Tumor Growth & Health dose->monitor pk_analysis Pharmacokinetic Analysis dose->pk_analysis Satellite Group efficacy_analysis Efficacy Analysis (Tumor Volume, Survival) monitor->efficacy_analysis tox_analysis Toxicity Assessment monitor->tox_analysis

Caption: Workflow for this compound administration in xenograft models.

Menin-MLL Signaling Pathway Inhibition by this compound

G cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 (KMT2A) Menin->MLL1 Binds DNA DNA MLL1->DNA Binds to target genes HOX HOX Genes (e.g., HOXA9) DNA->HOX Transcription Leukemogenesis Leukemogenesis HOX->Leukemogenesis This compound This compound This compound->Menin Inhibits

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting oncogene transcription.

Technical Support Center: Balomenib Studies and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balomenib. A primary focus is to address potential issues arising from cell line contamination, a critical factor that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction.[1][2][3] Menin is a crucial component of a protein complex that regulates gene expression, and its interaction with MLL is critical for the proliferation of certain types of leukemia cells, particularly those with MLL rearrangements (MLLr) or NPM1 mutations.[4][5] this compound disrupts this interaction, leading to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in susceptible cancer cells.

Q2: Which cell lines are typically used in this compound studies and what are their expected responses?

A2: Preclinical studies have demonstrated this compound's efficacy in specific acute myeloid leukemia (AML) cell lines. Researchers should expect to observe anti-proliferative effects in these cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Cell LineCancer TypeReported IC50 / CC50Reference
MV4-11Acute Myeloid Leukemia (MLL-rearranged)< 0.1 µM
MOLM-13Acute Myeloid Leukemia (MLL-rearranged)0.1 - 0.5 µM

Q3: Why is cell line authentication crucial for this compound research?

Q4: How can I authenticate my cell lines?

A4: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling. STR profiling generates a unique DNA fingerprint for each cell line, which can be compared against reference databases to confirm its identity. It is recommended to perform STR profiling at the beginning of a study, when creating new cell banks, and before publishing results.

Q5: What are the common types of cell culture contamination?

A5: Cell culture contamination can be broadly categorized as follows:

  • Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. While bacteria and fungi are often visible, mycoplasma is a more insidious contaminant that can alter cell physiology without causing visible changes to the culture.

  • Viral Contamination: Viruses can be introduced from the original tissue source or from reagents like serum. They are difficult to detect without specific assays.

  • Cross-Contamination: This occurs when one cell line is unintentionally mixed with another. Aggressive cell lines like HeLa are notorious contaminants that can quickly overgrow other cultures.

  • Chemical Contamination: This can arise from impurities in media, water, or from residues of detergents and disinfectants.

Troubleshooting Guides

Guide 1: Unexpected this compound Dose-Response Curve

Issue: The dose-response curve for this compound in a sensitive cell line (e.g., MV4-11) is shifted to the right (higher IC50) or shows no response.

Potential CauseRecommended Action
Cell Line Misidentification/Contamination 1. Immediately cease experiments with the questionable cell stock. 2. Perform STR profiling to authenticate the cell line. 3. If misidentified, discard the cell stock and obtain a new, authenticated vial from a reputable cell bank.
Mycoplasma Contamination 1. Test the cell culture for mycoplasma using a PCR-based or DNA staining method. 2. If positive, discard the contaminated culture and all related reagents. Decontaminate the incubator and biosafety cabinet.
Drug Resistance 1. Consider the possibility of acquired resistance, especially in long-term cultures. 2. Analyze downstream signaling pathways (e.g., MAPK/ERK) for reactivation. 3. Sequence the MEN1 gene to check for mutations that may interfere with this compound binding.
Incorrect Drug Concentration 1. Verify the calculations for drug dilutions. 2. Check the expiration date and storage conditions of the this compound stock solution.
Suboptimal Assay Conditions 1. Ensure the assay duration is appropriate for the cell line's doubling time. 2. Optimize cell seeding density to avoid overgrowth or sparse cultures.
Guide 2: Inconsistent Experimental Results

Issue: High variability in results between replicate experiments or over time.

Potential CauseRecommended Action
Cell Line Genetic Drift 1. Use low-passage number cells for all experiments. 2. Regularly obtain new, authenticated cell vials from a reputable source.
Inconsistent Aseptic Technique 1. Review and reinforce strict aseptic techniques with all laboratory personnel. 2. Work with only one cell line at a time in the biosafety cabinet.
Reagent Variability 1. Aliquot reagents (e.g., media, serum) into smaller, single-use volumes to minimize contamination risk. 2. Qualify new lots of serum and other critical reagents before use in experiments.
Equipment Malfunction 1. Regularly clean and decontaminate incubators, water baths, and biosafety cabinets. 2. Calibrate pipettes and other essential equipment.

Visualizations

Balomenib_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL1 Menin->MLL Interaction Transcription Leukemogenic Gene Transcription Menin->Transcription Drives DNA DNA MLL->DNA Binds to chromatin MLL->Transcription Drives TargetGenes Target Genes (e.g., HOXA9, MEIS1) Proliferation Leukemic Cell Proliferation TargetGenes->Proliferation Promotes Differentiation Cell Differentiation & Apoptosis TargetGenes->Differentiation Inhibits Transcription->TargetGenes Activates This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound's mechanism of action in inhibiting the Menin-MLL interaction.

Contamination_Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., altered morphology, poor growth, inconsistent data) VisualInspection Microscopic Examination Start->VisualInspection MycoplasmaTest Mycoplasma Test (PCR or Staining) VisualInspection->MycoplasmaTest No visible contamination Discard Discard Culture & Reagents. Decontaminate Equipment. VisualInspection->Discard Visible bacteria/fungi STR_Profiling STR Profile Analysis MycoplasmaTest->STR_Profiling Negative MycoplasmaTest->Discard Positive Proceed Proceed with Caution. Increase Monitoring. STR_Profiling->Proceed Correct Profile Authenticated Obtain New, Authenticated Cell Stock. STR_Profiling->Authenticated Incorrect/Mixed Profile Authenticated->Discard Also discard old stock

Caption: A workflow for troubleshooting potential cell line contamination.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AuthCells Obtain Authenticated Cell Line (low passage) CultureCells Culture Cells AuthCells->CultureCells SeedPlate Seed Cells in Multi-well Plates CultureCells->SeedPlate Prepthis compound Prepare this compound Dilutions TreatCells Treat with this compound (Dose-Response) Prepthis compound->TreatCells SeedPlate->TreatCells Incubate Incubate (e.g., 72h) TreatCells->Incubate ViabilityAssay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->ViabilityAssay DataAnalysis Analyze Data & Plot Dose-Response Curve ViabilityAssay->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Caption: A standard experimental workflow for assessing this compound's efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results with Balomenib in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Balomenib, a potent and selective small molecule inhibitor of the menin-KMT2A interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during functional assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small molecule that inhibits the interaction between menin and KMT2A (also known as MLL1).[1][2] In certain types of leukemia, such as those with KMT2A gene rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the interaction between menin and the KMT2A protein complex is crucial for driving the expression of leukemogenic genes like HOX and MEIS1.[3][4] By disrupting this interaction, this compound aims to downregulate the expression of these target genes, leading to the differentiation and apoptosis of cancer cells.[5]

Q2: Which cell lines are appropriate for this compound functional assays?

The selection of an appropriate cell line is critical for obtaining meaningful results. Cell lines with documented KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations are most relevant for studying the efficacy of this compound.[6][7] It is essential to use authenticated, low-passage cell lines to ensure genetic stability and reproducible responses to the drug.[8] Using cell lines without these specific genetic markers may result in a lack of response to this compound.

Q3: What are the common functional assays used to evaluate this compound's effects?

Common functional assays to assess the cellular effects of this compound include:

  • Proliferation Assays: To measure the impact on cell growth and viability.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Target Engagement Assays: To confirm that this compound is interacting with its intended target within the cell.

Q4: How can I be sure my this compound is active?

Ensure that the compound is properly stored and handled according to the manufacturer's instructions. To confirm its activity, include a positive control cell line known to be sensitive to menin inhibitors (e.g., MV4-11) in your experiments. A dose-response curve should demonstrate a reduction in cell viability or proliferation in these sensitive lines.

Troubleshooting Guides

Inconsistent Results in Proliferation/Viability Assays

Variability in proliferation and viability assays is a common issue. The following table outlines potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[8]Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation.[8]
Inconsistent dose-response curves Compound precipitation at high concentrations, or incorrect serial dilutions.Visually inspect the drug solutions for any precipitation. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).[8]
Unexpectedly low potency (high IC50) Sub-optimal assay duration, or high serum concentration in the media.Optimize the incubation time with this compound, as its effects on proliferation may be time-dependent. Serum contains growth factors that may mask the inhibitory effects of the compound; consider reducing the serum concentration if appropriate for your cell line.[8]
No effect of this compound on cell viability Use of an inappropriate (non-sensitive) cell line.Confirm that the cell line used has a KMT2A rearrangement or NPM1 mutation.
Experimental Protocol: MTT Proliferation Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight to allow cells to attach (for adherent cells) or acclimate.[8]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Inconsistent Results in Apoptosis Assays

Apoptosis is a dynamic process, and the timing of the assay is critical for obtaining consistent results.

Problem Potential Cause Troubleshooting Steps
High background in negative controls Spontaneous apoptosis due to poor cell health or harsh handling.[9]Use healthy, log-phase cells. Be gentle during cell harvesting and processing to avoid mechanical damage.[9]
No significant increase in apoptosis Incorrect assay timing or insufficient drug concentration/duration.Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. Ensure the drug concentration is sufficient to induce an effect.
Annexin V positive, but PI/7-AAD negative population is small The cells may be in the very early stages of apoptosis.Increase the incubation time with this compound to allow for progression to later stages of apoptosis.
High variability between samples Inconsistent staining or washing steps.Ensure accurate and consistent pipetting of staining reagents. Follow the washing steps in the protocol precisely.[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment:

    • Seed and treat cells with this compound as you would for a proliferation assay.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) or 7-AAD.

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining, as the Annexin V binding is reversible.[11]

Inconsistent Results in Target Engagement Assays

Directly measuring the interaction of this compound with the menin-KMT2A complex can be challenging. Cellular Thermal Shift Assays (CETSA) are a common method for assessing target engagement.

Problem Potential Cause Troubleshooting Steps
No thermal shift observed Insufficient drug concentration or incubation time. The target protein may not be sufficiently stabilized by the compound.Optimize the concentration of this compound and the incubation time. Ensure the temperature gradient used is appropriate for the target protein.
High variability in protein levels Inconsistent heating of samples or variability in sample processing.Use a thermal cycler with a precise temperature gradient. Ensure consistent lysis and protein quantification across all samples.
Difficulty detecting the target protein Low protein expression or poor antibody quality for Western blotting.Ensure the cell line expresses sufficient levels of menin and KMT2A. Validate the antibodies used for Western blotting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Analyze the levels of soluble menin and KMT2A by Western blotting. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the control.

Data Presentation

Table 1: Example Proliferation Data (IC50 Values)

Cell LineGenotypeThis compound IC50 (nM)
MV4-11KMT2A-r15
MOLM-13KMT2A-r80
K562KMT2A-wt, NPM1-wt>3000

Note: These are example values based on published data.[7] Actual results may vary depending on experimental conditions.

Visualizations

Signaling Pathway

Balomenib_Mechanism cluster_nucleus Cell Nucleus KMT2A KMT2A-fusion protein Menin Menin KMT2A->Menin interacts with Chromatin Chromatin KMT2A->Chromatin bind to Menin->Chromatin bind to TargetGenes Target Genes (HOX, MEIS1) Chromatin->TargetGenes activate transcription of Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis This compound This compound This compound->Menin inhibits interaction

Caption: Mechanism of action of this compound.

Experimental Workflow

Proliferation_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add this compound (serial dilutions) seed_cells->add_drug incubate Incubate (e.g., 72 hours) add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate end End read_plate->end

Caption: Workflow for a standard MTT proliferation assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Assay Results check_cells Check Cell Line: - Authenticity? - Passage number? - Correct genotype? start->check_cells check_reagents Check Reagents: - this compound stored correctly? - Media/serum consistent? start->check_reagents check_protocol Check Protocol: - Consistent pipetting? - Optimized incubation times? - Edge effects mitigated? start->check_protocol solution_cells Use authenticated, low passage cells with the correct genotype. check_cells->solution_cells solution_reagents Use fresh reagents. Test this compound on a positive control cell line. check_reagents->solution_reagents solution_protocol Re-optimize assay parameters. Improve pipetting technique. check_protocol->solution_protocol

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Normalizing Balomenib High-Throughput Screening Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) data for Balomenib, a potent inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of systematic error in this compound HTS data?

A1: Systematic errors in HTS data, including screens with this compound, can arise from various sources. These include plate-specific variations, such as inconsistencies in temperature or incubation times across different plates.[1] Row and column effects, often caused by liquid handling imprecisions or thermal gradients, can also introduce bias.[1][2] Additionally, edge effects, where wells on the periphery of the plate behave differently from interior wells, are a common issue.[2][3]

Q2: How do I choose the right normalization method for my this compound HTS data?

A2: The choice of normalization method depends on several factors, including the assay type, the presence and quality of controls, and the expected hit rate.

  • For assays with reliable positive and negative controls, methods like Percent of Control or Normalized Percent Inhibition are straightforward and effective.

  • If controls are unreliable or absent, non-control-based methods like the Z-score or B-score, which assume most compounds are inactive, are more suitable.

  • For screens with expected high hit rates (e.g., focused libraries of active compounds), methods like the B-score may perform poorly as they are sensitive to a high number of active wells. In such cases, methods less dependent on the assumption of a low hit rate, like the Loess normalization, may be more appropriate.

Q3: My data shows significant plate-to-plate variation. How can I correct for this?

A3: Plate-to-plate variation is a common challenge in HTS. Normalization methods that are applied on a per-plate basis are essential for addressing this. Methods such as Z-score, B-score, and Percent of Control are typically calculated for each plate individually, which helps to mitigate the effects of inter-plate variability. It is also crucial to ensure consistent experimental conditions across all plates during the screening process to minimize this source of error.

Q4: I've noticed a distinct "edge effect" in my plates. What is the best way to handle this?

A4: Edge effects, where the outer wells of a plate show different signal intensities than the inner wells, can be a significant source of bias. Some normalization methods, such as the B-score, which incorporates median polishing, can help to reduce row and column effects, including some edge effects. More advanced methods, like Loess normalization, which fits a surface to the plate data, can be particularly effective at correcting for complex spatial variations like edge effects. Additionally, careful experimental design, such as avoiding the use of the outermost wells for sample compounds, can help to minimize the impact of edge effects.

Q5: What is a "hit," and how does normalization affect hit selection?

A5: In the context of HTS, a "hit" is a compound that produces a desired biological response in an assay, exceeding a predefined threshold. Normalization is critical for accurate hit selection as it reduces systematic error, thereby minimizing the chances of false positives (inactive compounds incorrectly identified as active) and false negatives (active compounds that are missed). A commonly used approach for hit selection is to identify compounds with an activity level that deviates from the mean by more than three standard deviations.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This protocol is a generalized procedure for a fluorescence polarization assay, a common method for screening inhibitors of the menin-MLL interaction.

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the menin and MLL proteins.

    • Reconstitute a fluorescently labeled peptide derived from MLL (e.g., FITC-labeled MBM1).

    • Prepare a solution of purified menin protein.

    • Serially dilute this compound and other test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the fluorescently labeled MLL peptide.

    • Add the test compounds (including this compound as a control) or vehicle control (e.g., DMSO) to the wells.

    • Add the menin protein to initiate the binding reaction.

    • Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used.

Protocol 2: Data Normalization Methods

The following are protocols for applying common normalization techniques to your raw HTS data.

A. Percent of Control Normalization:

  • Calculate the mean of the positive controls (μ_pos) and the mean of the negative controls (μ_neg) for each plate.

  • For each raw measurement (x_ij) in a well, calculate the normalized value (x'_ij) using the formula: x'_ij = (x_ij - μ_neg) / (μ_pos - μ_neg) * 100

B. Z-Score Normalization:

  • Calculate the mean (μ_plate) and standard deviation (σ_plate) of all the sample wells on a single plate.

  • For each raw measurement (x_ij) in a well, calculate the Z-score (z_ij) using the formula: z_ij = (x_ij - μ_plate) / σ_plate

C. B-Score Normalization:

  • Apply a two-way median polish to the data on each plate. This involves iteratively calculating the median of each row and column and subtracting it from the data until the values converge. The result is a residual value (r_ij) for each well.

  • Calculate the median absolute deviation (MAD) of the residuals on the plate.

  • The B-score for each well is the residual (r_ij) divided by the MAD of the plate.

Data Presentation

Table 1: Comparison of Common HTS Data Normalization Methods

Normalization MethodPrincipleAdvantagesDisadvantagesWhen to Use
Percent of Control Normalizes data based on the dynamic range defined by positive and negative controls.Simple to calculate and interpret. Directly reflects the biological activity relative to controls.Highly dependent on the quality and consistency of controls.When reliable and consistent positive and negative controls are available on every plate.
Z-Score Standardizes data based on the mean and standard deviation of all samples on a plate.Does not require positive controls. Robust to outliers to some extent.Assumes a normal distribution of the data. Can be sensitive to a high number of hits on a plate.When positive controls are not available or are unreliable. For primary screens with an expected low hit rate.
B-Score A robust Z-score method that uses median polishing to correct for row and column effects.Corrects for spatial effects on the plate. Less sensitive to outliers than the standard Z-score.Assumes a low hit rate and can perform poorly on plates with many active compounds.For large screens where spatial effects are a concern and the hit rate is low.
Loess Normalization Fits a local polynomial regression surface to the plate data to correct for spatial biases.Effectively corrects for complex spatial variations, including edge effects.More computationally intensive than other methods.For screens with significant spatial effects or high hit rates where other methods may fail.

Visualizations

Balomenib_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction Chromatin Chromatin MLL->Chromatin Binds to HOX_Genes HOX Genes (e.g., HOXA9) Chromatin->HOX_Genes Activates Transcription Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL interaction, preventing leukemogenesis.

HTS_Normalization_Workflow cluster_data_generation Data Generation cluster_preprocessing Data Preprocessing cluster_analysis Data Analysis Raw_Data Raw HTS Data (e.g., Fluorescence Intensity) QC Quality Control (e.g., Z'-factor) Raw_Data->QC Normalization Data Normalization (e.g., Z-score, B-score) QC->Normalization Data Passes QC Normalized_Data Normalized Data Normalization->Normalized_Data Hit_Selection Hit Selection Normalized_Data->Hit_Selection

Caption: Workflow for HTS data normalization from raw data to hit selection.

Normalization_Decision_Tree Start Start: Choose Normalization Method Controls Are reliable positive and negative controls available? Start->Controls Percent_Control Use Percent of Control Controls->Percent_Control Yes Spatial_Effects Are there significant spatial effects (e.g., edge effects)? Controls->Spatial_Effects No Z_Score Use Z-Score Spatial_Effects->Z_Score No High_Hit_Rate Is a high hit rate (>20%) expected? Spatial_Effects->High_Hit_Rate Yes B_Score Use B-Score High_Hit_Rate->B_Score No Loess Consider Loess Normalization High_Hit_Rate->Loess Yes

Caption: Decision tree for selecting an appropriate HTS data normalization method.

References

Validation & Comparative

A Comparative Guide to Menin Inhibitors in Acute Myeloid Leukemia: Spotlight on Balomenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for acute myeloid leukemia (AML), particularly for subsets with specific genetic alterations, is rapidly evolving with the advent of menin inhibitors.[1][2][3] These targeted agents have shown significant promise in treating AML characterized by rearrangements of the KMT2A gene (KMT2Ar) or mutations in the NPM1 gene (NPM1m).[4][5] This guide provides a comparative overview of balomenib and other prominent menin inhibitors, with a focus on available experimental data to inform research and development efforts.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

Menin is a scaffold protein that plays a crucial role in transcriptional regulation. In KMT2Ar and NPM1m AML, the interaction between menin and the KMT2A (also known as MLL) protein is critical for the upregulation of leukemogenic genes, such as HOX and MEIS1, which leads to a block in cellular differentiation and uncontrolled proliferation of leukemic cells. Menin inhibitors function by disrupting this key protein-protein interaction, thereby restoring normal gene expression, promoting differentiation of leukemic blasts, and inducing apoptosis.

Menin Inhibitor Mechanism of Action Mechanism of Action of Menin Inhibitors in AML cluster_nucleus Cell Nucleus Menin Menin KMT2A KMT2A (MLL) or KMT2A-fusion protein Menin->KMT2A Binds DNA DNA KMT2A->DNA Binds to HOX_MEIS1 HOX/MEIS1 Genes DNA->HOX_MEIS1 Upregulates Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) HOX_MEIS1->Leukemogenesis Drives Differentiation Cell Differentiation Apoptosis Leukemogenesis->Differentiation Reverses Block This compound This compound & Other Menin Inhibitors This compound->Menin Inhibit Interaction This compound->Leukemogenesis Inhibits

Menin Inhibitor Signaling Pathway

Comparative Overview of Menin Inhibitors

Several menin inhibitors are currently in various stages of clinical development. While revumenib and ziftomenib (B3325460) are the most advanced, with significant clinical data available, others like this compound and bleximenib are emerging with potentially differentiated profiles.

Clinical Trial Data Summary

The following table summarizes key clinical trial data for prominent menin inhibitors. It is important to note that these data are from separate trials and not from direct head-to-head comparisons.

Drug Trial Name (Identifier) Patient Population Key Efficacy Results Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events)
Revumenib AUGMENT-101 (NCT04065399)R/R KMT2Ar or NPM1m Acute LeukemiaKMT2Ar: CR/CRh rate of 22.8% with a median duration of response of 6.4 months. NPM1m: CR/CRh rate of 23% to 26%, ORR of 47% to 48%.QTc prolongation (13-21%), Differentiation syndrome (13-16%), Anemia (14%), Febrile neutropenia (13%), Decreased platelet count (11%).
Ziftomenib KOMET-001 (NCT04067336)R/R NPM1m AMLCR/CRh rate of 22%, ORR of 33%. Median OS of 6.6 months (18.4 months in responders).Febrile neutropenia (22-26%), Anemia (20-24%), Thrombocytopenia (13-20%), Pneumonia (19%), Differentiation syndrome (15%), Sepsis (12%).
Bleximenib ALE1002 (NCT05453903)ND AML (in combo with chemo)In combination with 7+3 chemotherapy, showed a favorable safety profile with no observed QTc prolongation.Thrombocytopenia (68%), Febrile neutropenia (61%), Neutropenia (54%), Anemia (54%).

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; ORR = Overall Response Rate; R/R = Relapsed/Refractory; ND = Newly Diagnosed; OS = Overall Survival.

Preclinical Profile of this compound

This compound (ZE63-0302) is a next-generation, oral, small-molecule inhibitor of the menin-KMT2A interaction. Preclinical data suggest a highly differentiated profile with potential advantages in safety and tolerability.

Parameter Experimental Model Key Findings
Potency In vitro cell lines (MV4-11, MOLM-13)Showed potent inhibition of KMT2Ar-specific cell lines, comparable to revumenib.
Efficacy MOLM-13 xenograft model (in vivo)Monotherapy demonstrated good efficacy.
Safety Canine model, Rabbit Purkinje fibersNo QTc prolongation observed at therapeutic doses. Not a substrate nor inducer of CYP3A4 metabolism.
Combination Synergy In vitro and in vivo modelsExhibited synergy with BCL2 inhibitors (eiletoclax) and FLT3 inhibitors (lomonitinib), leading to improved survival.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols representative of those used in the evaluation of menin inhibitors.

In Vitro Cell Viability Assay
  • Cell Culture: AML cell lines with KMT2Ar (e.g., MOLM-13, MV4-11) or NPM1m are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the menin inhibitor (e.g., this compound, revumenib) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression curve.

In Vivo Xenograft Model of AML
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Cell Implantation: Human AML cells (e.g., MOLM-13) are injected intravenously or subcutaneously into the mice.

  • Tumor Growth Monitoring: Tumor burden is monitored by bioluminescence imaging (if cells are luciferase-tagged) or measurement of tumor volume for subcutaneous models.

  • Drug Administration: Once the tumor is established, mice are randomized into treatment and vehicle control groups. The menin inhibitor is administered orally at a predetermined dose and schedule.

  • Efficacy Evaluation: Treatment efficacy is assessed by measuring changes in tumor volume, overall survival, and potentially by analyzing bone marrow aspirates for leukemic infiltration at the end of the study.

Experimental Workflow

The evaluation of a novel menin inhibitor like this compound typically follows a structured workflow from preclinical assessment to clinical trials.

Experimental Workflow for Menin Inhibitor Evaluation Generalized Workflow for Menin Inhibitor Development cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market in_vitro In Vitro Studies (Potency, Selectivity, MoA) in_vivo In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo tox Toxicology Studies (Safety, Tolerability) in_vivo->tox phase1 Phase I (Safety, PK/PD, RP2D) tox->phase1 phase2 Phase II (Efficacy in Target Population) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety vs. SoC) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Approval nda->approval phase4 Phase IV (Post-Marketing Surveillance) approval->phase4

Drug Development Workflow

Future Directions and Conclusion

Menin inhibitors represent a significant advancement in the targeted therapy of AML, particularly for patients with KMT2Ar and NPM1m alterations who have historically faced poor prognoses. While revumenib and ziftomenib are paving the way, emerging agents like this compound offer the potential for an improved safety profile, particularly concerning cardiotoxicity, and may provide new therapeutic options.

Ongoing and future research will focus on several key areas:

  • Combination Therapies: Exploring the synergy of menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) and standard chemotherapy to enhance efficacy and overcome resistance.

  • Resistance Mechanisms: Investigating and overcoming mechanisms of acquired resistance, such as mutations in the MEN1 gene.

  • Biomarker Development: Identifying predictive biomarkers beyond KMT2Ar and NPM1m to expand the patient populations that may benefit from menin inhibition.

  • Frontline Treatment: Evaluating the role of menin inhibitors in newly diagnosed patients, both in combination with intensive chemotherapy and as part of less intensive regimens for older or unfit patients.

The continued development and rigorous clinical evaluation of this compound and other next-generation menin inhibitors will be critical in further refining treatment strategies and improving outcomes for patients with acute myeloid leukemia.

References

A Head-to-Head Comparison of Novel Menin Inhibitors: Balomenib and Ziftomenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Balomenib and Ziftomenib (B3325460), two next-generation menin inhibitors in development for the treatment of acute myeloid leukemia (AML). This analysis is based on currently available preclinical and clinical data.

Both this compound and Ziftomenib are potent, orally bioavailable small molecules that target the critical interaction between menin and the histone methyltransferase KMT2A (also known as MLL).[1][2] This interaction is a key driver of leukemogenesis in specific subtypes of AML, particularly those with KMT2A rearrangements or NPM1 mutations.[1] By disrupting this protein-protein interaction, these inhibitors aim to reverse the aberrant gene expression program that drives cancer cell proliferation and survival, ultimately leading to differentiation and apoptosis of leukemic cells.[1][3]

While both drugs share a common mechanism of action, their clinical development stages and reported data reveal distinct profiles. Ziftomenib has a more mature clinical profile with extensive data from the KOMET-001 trial, which has led to its recent FDA approval.[4] this compound is in the earlier stages of clinical investigation, with a focus on its differentiated preclinical profile.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Ziftomenib, allowing for a direct comparison of their preclinical potency and clinical efficacy in relevant patient populations.

Preclinical Activity
ParameterThis compoundZiftomenib
Target Menin-MLL InteractionMenin-KMT2A Interaction
IC50 (Menin-MLL4-43 Interaction) < 0.075 µM[5]Not explicitly reported in the provided results
Cell Line Activity (CC50) MV4-11: < 0.1 µM[5]Not explicitly reported in the provided results
MOLM-13: 0.1 - 0.5 µM[5]
HEK293: < 2 µM[5]
Clinical Efficacy (Relapsed/Refractory NPM1-mutant AML)
ParameterZiftomenib (KOMET-001 Phase 1b/2)This compound
Overall Response Rate (ORR) 33% - 42%[1][6]Data not yet available
Complete Remission (CR) 17.0% - 23%[4][6][7]Data not yet available
CR + CR with partial hematological recovery (CRh) 21.4% - 25%[4][8]Data not yet available
Median Overall Survival (OS) in Responders 16.4 months[9]Data not yet available
Median Duration of CR/CRh 3.7 - 5 months[4][10]Data not yet available

Mechanism of Action and Signaling Pathway

This compound and Ziftomenib act by disrupting the menin-KMT2A protein-protein interaction. In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the upregulation of leukemogenic genes like HOXA9 and MEIS1.[1][11] By inhibiting this interaction, both drugs lead to the downregulation of these target genes, which in turn releases the block on myeloid differentiation and induces apoptosis in the leukemic cells.[12]

Menin_Inhibitor_Pathway Mechanism of Action of Menin Inhibitors in AML cluster_nucleus Cell Nucleus Menin Menin KMT2A KMT2A (MLL) Menin->KMT2A Binds DNA DNA KMT2A->DNA HOXA9_MEIS1 HOXA9 / MEIS1 Genes Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Upregulation leads to Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor This compound / Ziftomenib Menin_Inhibitor->Menin Inhibits Interaction Menin_Inhibitor->Leukemogenesis Inhibits Menin_Inhibitor->Differentiation_Apoptosis Promotes

Mechanism of Action of Menin Inhibitors in AML.

Experimental Protocols

In Vitro Cell Viability Assay (Example Protocol)

To determine the half-maximal growth inhibitory concentration (CC50) of this compound and Ziftomenib, a cell viability assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: The menin inhibitors are dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to a range of concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with the serially diluted compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The CC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Experimental_Workflow In Vitro Cell Viability Assay Workflow Start Start Cell_Culture Culture AML Cell Lines (e.g., MV4-11, MOLM-13) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep Prepare Serial Dilutions of this compound/Ziftomenib Treatment Treat Cells with Drugs (72 hours) Drug_Prep->Treatment Seeding->Treatment Viability_Assay Perform Viability Assay (MTT or CellTiter-Glo) Treatment->Viability_Assay Data_Acquisition Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate CC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

In Vitro Cell Viability Assay Workflow.

Safety and Tolerability

Ziftomenib: In the KOMET-001 trial, Ziftomenib was generally well-tolerated.[6][13] The most common treatment-emergent adverse events of grade 3 or higher included anemia, febrile neutropenia, pneumonia, and thrombocytopenia.[8] A notable on-target effect is differentiation syndrome, which was observed in a subset of patients but was generally manageable.[6][14] Importantly, clinically significant QTc prolongation was not observed.[6][14]

This compound: Preclinical data for this compound suggests a favorable safety profile.[2][15] It has been reported to lack QTc prolongation and does not appear to be a substrate or inducer of cytochrome P450 3A4 metabolism, which could minimize drug-drug interactions.[2][16]

Resistance Mechanisms

A potential challenge for menin inhibitors is the development of resistance, which can occur through mutations in the MEN1 gene that interfere with drug binding.[17][18] Preclinical data suggests that this compound may have reduced susceptibility to some of these "hot spot" menin mutations that have been observed with other inhibitors in the class.[2][16][19] For Ziftomenib, resistance mutations in MEN1 have been identified in a small percentage of patients in the KOMET-001 trial, though it appears to be a less frequent mechanism of resistance compared to other menin inhibitors.[20][21]

Conclusion

Ziftomenib has emerged as a promising new therapeutic agent for relapsed/refractory NPM1-mutant AML, with a well-documented efficacy and safety profile from its pivotal clinical trial. This compound, while earlier in its clinical development, presents a potentially best-in-class profile based on its preclinical data, which suggests a favorable safety profile and potentially lower susceptibility to certain resistance mutations.

The direct comparison of these two agents will become clearer as more clinical data for this compound becomes available. For now, the distinct stages of their development and the nuances in their preclinical and emerging clinical profiles provide a compelling rationale for the continued investigation of both molecules in the treatment of AML and potentially other malignancies. The ongoing and future clinical trials for both this compound and Ziftomenib, including combination studies, will be critical in defining their ultimate roles in the therapeutic landscape.[22][23]

References

A Comparative Safety Analysis: Balomenib Poised to Redefine Safety Standards in Menin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data suggests balomenib, a next-generation menin inhibitor, may offer a significantly improved safety and tolerability profile compared to first-generation agents in the same class. This analysis, intended for researchers, scientists, and drug development professionals, positions this compound as a potentially best-in-class therapeutic for hematological malignancies, addressing key safety concerns that have emerged from the clinical development of earlier menin inhibitors.

While first-generation menin inhibitors have shown promising efficacy in treating acute leukemias with KMT2A rearrangements or NPM1 mutations, their clinical use has been associated with notable adverse events. In contrast, preclinical studies of this compound indicate a differentiated safety profile, characterized by a lack of QTc prolongation and no interaction with the cytochrome P450 3A4 (CYP3A4) enzyme, which are significant advantages over some existing therapies.[1][2][3] As this compound enters Phase 1 clinical trials, this comparison guide provides an objective overview of its preclinical safety data against the established clinical safety profiles of first-generation menin inhibitors.[1][2]

Comparative Safety Profile: this compound vs. First-Generation Menin Inhibitors

The following table summarizes the reported adverse events for first-generation menin inhibitors from clinical trial data and contrasts them with the preclinical safety profile of this compound. This juxtaposition highlights the potential safety advantages of this compound, pending clinical validation.

Adverse Event ClassThis compound (Preclinical Data)Revumenib (Clinical Data)Ziftomenib (Clinical Data)Bleximenib (Clinical Data)Enzomenib (Clinical Data)
Cardiac Toxicity No QTc prolongation observed in preclinical models.[1][2][3]QTc Prolongation (Any Grade): 23-29%Grade ≥3: 13-14%[2][4][5]No clinically significant QTc prolongation reported.[3]No QTc prolongation signal observed.[6][7]QTc Prolongation (Grade 1-2): 5%No Grade >3 reported.[8][9]
Drug-Drug Interactions Not a substrate nor inducer of CYP3A4 metabolism.[1][2][3]Dose reduction required with strong CYP3A4 inhibitors.[4]Not specified.Not specified.No significant drug-drug interaction with strong CYP3A4 inhibitors.[8][9]
Differentiation Syndrome To be determined in clinical trials.Differentiation Syndrome (Any Grade): 27-29%Grade ≥3: 15-16%[2][4][5]Differentiation Syndrome (Any Grade): 20-38%Grade ≥3: 5-30%[3][10]Differentiation Syndrome reported; rates vary with combination therapy.[6][7][11]Differentiation Syndrome: ~11%[8][9][12]
Hematologic Toxicity To be determined in clinical trials.Febrile Neutropenia (Grade ≥3): 37.2%[2]Febrile Neutropenia (Grade ≥3): 22-26%Anemia (Grade ≥3): 20-24%Thrombocytopenia (Grade ≥3): 13-20%[1][10][13][14]Thrombocytopenia (Grade ≥3): 59-68%Neutropenia (Grade ≥3): 59%Anemia (Grade ≥3): 41-49%[6][7][15][16]Febrile Neutropenia (Any Grade): 22.2%[8][9][17]
Gastrointestinal Toxicity To be determined in clinical trials.Nausea (Any Grade): 28%[5]Vomiting (Drug-related, Any Grade): 14.8%Nausea (Drug-related, Any Grade): 13.6%[8][9][17]Nausea (Any Grade): 50-65%[6][7]Nausea (Any Grade): 39.5%Vomiting (Any Grade): 29.6%[8][9][17]

Experimental Protocols

The safety data for the first-generation menin inhibitors were collected during their respective clinical trials. While specific protocols vary, they generally adhere to a standard framework for assessing drug safety in oncology trials.

Clinical Trial Safety Assessment (First-Generation Menin Inhibitors)
  • Study Design: Phase 1/2, open-label, dose-escalation, and dose-expansion studies are typical for first-in-class oncology drugs.[2][10][18][19][20]

  • Patient Population: Patients with relapsed/refractory acute leukemia with specific genetic markers (e.g., KMT2A rearrangements or NPM1 mutations) are enrolled.[2][10]

  • Safety Monitoring:

    • Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[21]

    • Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, the maximum tolerated dose (MTD) is determined by assessing for DLTs within the first cycle of treatment.[18]

    • Electrocardiogram (ECG) Monitoring: Regular ECGs are performed to monitor for cardiac toxicities, particularly QTc interval prolongation.[4]

    • Laboratory Tests: Frequent blood tests are conducted to monitor hematologic parameters, liver function, and kidney function.

    • Data and Safety Monitoring Board (DSMB): An independent DSMB reviews safety data at regular intervals to ensure patient safety.

Preclinical Safety Assessment (this compound)

The preclinical safety profile of this compound was established through a series of in vitro and in vivo studies designed to identify potential toxicities before human trials.

  • In Vitro Assays:

    • hERG Channel Assay: To assess the potential for QTc prolongation, the effect of this compound on the hERG potassium channel was evaluated.

    • CYP450 Inhibition and Induction Assays: These assays determined the potential for this compound to interfere with the metabolism of other drugs by evaluating its effect on CYP3A4 and other key enzymes.[1][2][3]

  • In Vivo Toxicology Studies:

    • Dose-Range Finding Studies: These studies in animal models help to determine the appropriate dose levels for longer-term toxicology studies.[22]

    • Repeat-Dose Toxicology Studies: Rodent and non-rodent species are administered this compound for an extended period to identify potential target organs for toxicity.[22]

    • Safety Pharmacology Studies: These studies evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Visualizing the Science

To further elucidate the context of menin inhibitor activity and safety evaluation, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for safety assessment.

Menin_KMT2A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention Menin Menin KMT2A KMT2A (MLL) Menin->KMT2A Binds KMT2A_fusion KMT2A Fusion Protein Menin->KMT2A_fusion Chromatin Chromatin KMT2A->Chromatin Binds KMT2A_fusion->Chromatin Binds HOX_MEIS1 HOX, MEIS1 Genes Leukemogenesis Leukemogenesis HOX_MEIS1->Leukemogenesis Upregulation leads to This compound This compound This compound->Menin Inhibits Interaction FirstGen_Inhibitors First-Generation Inhibitors FirstGen_Inhibitors->Menin Inhibits Interaction

Caption: Menin-KMT2A signaling pathway in acute leukemia.

Drug_Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory in_vitro In Vitro Safety Assays (hERG, CYP450) in_vivo In Vivo Toxicology (Rodent & Non-Rodent) in_vitro->in_vivo safety_pharm Safety Pharmacology in_vivo->safety_pharm ind IND Submission safety_pharm->ind phase1 Phase 1 (Safety in Healthy Volunteers or Patients, MTD) phase2 Phase 2 (Efficacy & Safety in Patients) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 nda NDA Submission phase3->nda ind->phase1

Caption: Generalized drug safety assessment workflow.

Conclusion

The preclinical data for this compound strongly suggest a favorable safety profile, particularly concerning the absence of QTc prolongation and CYP3A4 interactions, which are known challenges with some first-generation menin inhibitors.[1][2][3] While clinical data are necessary to confirm these advantages, the initial findings position this compound as a promising candidate with the potential to offer a better-tolerated treatment option for patients with acute leukemia. The ongoing Phase 1 trial will be critical in validating these preclinical observations and establishing the clinical safety and efficacy of this compound.

References

Independent Validation of Balomenib Research: A Comparative Guide for Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Balomenib (ZE63-0302) and other leading menin-MLL interaction inhibitors. The information is based on publicly available research findings to support independent validation and further investigation.

The interaction between menin and the KMT2A (lysine methyltransferase 2A, also known as MLL) protein is a critical dependency for the survival of acute leukemia cells with KMT2A rearrangements or NPM1 mutations. This has led to the development of a new class of targeted therapies—menin-MLL inhibitors. This compound, developed by Eilean Therapeutics, is a novel, potent, and selective menin inhibitor currently in early clinical development. This guide summarizes the available preclinical data for this compound and compares it with other menin inhibitors in its class, including revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), and bleximenib (JNJ-75276617).

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound and other menin-MLL inhibitors.

Table 1: In Vitro Anti-proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell LineGenotypeIC50 (nM)Citation
This compound (ZE63-0302) MV4-11KMT2A-rSimilar to revumenib[1]
MOLM-13KMT2A-rSimilar to revumenib[1]
OCI-AML3NPM1cData not available
MV4-11 (M327I mutant)KMT2A-r, MEN1 resistant mutantPotency maintained[1]
Revumenib (SNDX-5613) MV4-11KMT2A-r10-20 (cell-based IC50)[2]
MOLM-13KMT2A-rData not available
OCI-AML3NPM1cData not available
MV4-11 (M327I mutant)KMT2A-r, MEN1 resistant mutantSignificant shift in IC50[1]
Ziftomenib (KO-539) MV4-11KMT2A-r<25[3]
MOLM-13KMT2A-r<25[3]
OCI-AML3NPM1c<25[3]
OCI-AML2MLL-r<25[3]
Bleximenib (JNJ-75276617) MOLM-14KMT2A-rData not available[4]
MOLM-13KMT2A-rData not available[4]
MV4-11KMT2A-rData not available[4]
THP-1KMT2A-rData not available[4]
OCI-AML3NPM1c45[5]
RS4:11KMT2A-r (B-ALL)40[5]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models

CompoundXenograft ModelDosingKey FindingsCitation
This compound (ZE63-0302) MOLM-13 CDXTwice dailyComparable survival to revumenib[1]
Revumenib (SNDX-5613) MOLM-13 CDXTwice dailyData not available
Ziftomenib (KO-539) MV4-11 Xenograft50 mg/kg, PO, once dailyAssessment of leukemia burden[3]
Bleximenib (JNJ-75276617) AML and ALL Xenografts0-100 mg/kg, orallyDose-dependent tumor regression and increased lifespan[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of menin-MLL inhibitors.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention KMT2A (MLL) fusion KMT2A (MLL) fusion Menin Menin KMT2A (MLL) fusion->Menin Interaction Chromatin Chromatin KMT2A (MLL) fusion->Chromatin Recruitment Menin->Chromatin Tethering HOXA9/MEIS1 HOXA9/MEIS1 Chromatin->HOXA9/MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9/MEIS1->Leukemogenesis Drives This compound This compound Inhibition This compound->Inhibition Inhibition->Menin Blocks Interaction

Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Leukemia Cell Lines Leukemia Cell Lines In Vitro Proliferation Assay In Vitro Proliferation Assay Leukemia Cell Lines->In Vitro Proliferation Assay Immunocompromised Mice Immunocompromised Mice Leukemia Cell Lines->Immunocompromised Mice Implantation IC50 Determination IC50 Determination In Vitro Proliferation Assay->IC50 Determination Xenograft Model Establishment Xenograft Model Establishment Immunocompromised Mice->Xenograft Model Establishment Drug Administration Drug Administration Xenograft Model Establishment->Drug Administration Tumor Growth/Survival Analysis Tumor Growth/Survival Analysis Drug Administration->Tumor Growth/Survival Analysis

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of these research findings. Below are generalized protocols for the key experiments cited.

In Vitro Cell Proliferation Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of menin-MLL inhibitors on the proliferation of leukemia cell lines.

Methodology:

  • Cell Culture: Human acute myeloid leukemia (AML) cell lines with KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations (e.g., OCI-AML3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Compound Treatment: A serial dilution of the menin-MLL inhibitor is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 3 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression model.

In Vivo Xenograft Model

Purpose: To evaluate the anti-tumor efficacy of menin-MLL inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent the rejection of human cells.

  • Cell Implantation: Leukemia cells (e.g., 5 x 10^6 MOLM-13 cells) are injected either subcutaneously into the flank or intravenously via the tail vein.

  • Tumor Establishment and Monitoring: For subcutaneous models, tumor volume is measured regularly with calipers. For disseminated leukemia models, disease progression is monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Drug Administration: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. The menin-MLL inhibitor is administered orally at specified doses and schedules.

  • Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition for subcutaneous models and overall survival for disseminated leukemia models. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumor or bone marrow samples can be collected to assess target engagement and downstream effects on gene expression (e.g., downregulation of HOXA9 and MEIS1).

Comparative Analysis and Conclusion

The available preclinical data suggests that this compound is a potent menin-MLL inhibitor with a promising efficacy and safety profile. A key finding from the EHA abstract is that this compound retains its potency against the M327I MEN1 resistance mutation, a mutation that confers resistance to other menin inhibitors like revumenib.[1] This suggests a potential advantage for this compound in overcoming acquired resistance. Furthermore, the abstract highlights a superior cardiac safety profile for this compound, with no effect on QTc interval observed in preclinical models.[1]

While direct head-to-head studies with comprehensive, publicly available quantitative data are still limited, the initial findings position this compound as a strong candidate for further clinical development. The ongoing Phase 1 trial in healthy volunteers will provide crucial information on its safety, pharmacokinetics, and target engagement in humans.[1][7][8][9] As more data becomes available from this and subsequent trials, a more definitive comparison with other menin-MLL inhibitors will be possible. Researchers are encouraged to consider these findings in the context of their own investigations into this novel class of anti-leukemic agents.

References

Benchmarking Balomenib's Potency Against Standard-of-Care Chemotherapy in KMT2A-Rearranged Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical potency of balomenib (ZE63-0302), a novel menin-KMT2A inhibitor, against standard-of-care chemotherapy for the treatment of KMT2A-rearranged (KMT2A-r) acute leukemias, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). KMT2A-r leukemias are characterized by a poor prognosis and high resistance to conventional chemotherapy, creating a critical need for targeted therapies.

This compound is an orally bioavailable small molecule that disrupts the crucial interaction between menin and the KMT2A fusion protein, a key driver of leukemogenesis in this specific subset of leukemias. By inhibiting this interaction, this compound aims to reverse the aberrant gene expression program, leading to the differentiation and apoptosis of leukemic cells. Standard-of-care treatment for AML typically involves a combination of cytarabine (B982) and an anthracycline, such as daunorubicin (B1662515).

This guide summarizes the available preclinical data to offer an objective comparison and provides detailed experimental methodologies to support further research and development in this area.

In Vitro Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapies in KMT2A-rearranged AML cell lines. It is important to note that direct head-to-head comparative studies are not yet publicly available. The data for this compound is based on statements of potency from preclinical studies, while specific IC50 values have not been disclosed in the public domain. The data for cytarabine and daunorubicin are compiled from various publicly available studies to provide a benchmark for comparison.

Compound Cell Line IC50 (approximate values) Reference
This compound (ZE63-0302) MOLM-13Potent Inhibition Reported[1]
MV4-11Potent Inhibition Reported[1]
Cytarabine MOLM-13~6 µM[2]
MV4-11~0.26 µM[3]
Daunorubicin MOLM-13~0.4 µM[2]
MV4-11Data not consistently available

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methods used to assess its potency, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

MENIN_KMT2A_Pathway cluster_nucleus Cell Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction DNA DNA KMT2A_fusion->DNA Menin->DNA Binds to Chromatin HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Upregulates Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Inhibited Differentiation) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound's mechanism of action in KMT2A-rearranged leukemia.

Experimental_Workflow start Start: KMT2A-r AML Cell Lines (e.g., MOLM-13) seed_cells Seed cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of This compound or Chemotherapy seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read absorbance/ luminescence viability_assay->read_plate analyze_data Analyze Data: Calculate IC50 values read_plate->analyze_data end End: Potency Comparison analyze_data->end

Caption: In vitro workflow for assessing drug potency in AML cell lines.

Logical_Comparison This compound This compound (Menin-KMT2A Inhibitor) Target Targeted Mechanism: Disrupts Menin-KMT2A Interaction This compound->Target Chemotherapy Standard Chemotherapy (Cytarabine, Daunorubicin) Non_Targeted Cytotoxic Mechanism: Inhibits DNA Synthesis, Induces DNA Damage Chemotherapy->Non_Targeted Potency Comparative Potency (IC50 in KMT2A-r cells) Target->Potency Non_Targeted->Potency

Caption: Logical framework for comparing this compound and chemotherapy.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the potency of anticancer agents in leukemia models.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding: KMT2A-rearranged human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells are seeded into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or standard-of-care chemotherapy (cytarabine, daunorubicin). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Reagent Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals. The plate is then incubated overnight.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-leukemic activity of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID-IL2rγnull or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: KMT2A-rearranged AML cells (e.g., MOLM-13) are injected intravenously or via intrafemoral injection into the mice.

  • Tumor Burden Monitoring: Engraftment and progression of leukemia are monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow via flow cytometry.

  • Drug Administration: Once the leukemia is established, mice are randomized into treatment and control groups. This compound is administered orally, while standard chemotherapy is typically given via intraperitoneal or intravenous injection, according to established dosing schedules.

  • Efficacy Evaluation: The primary endpoints for efficacy are the reduction in leukemic burden (as measured by human CD45+ cells) and overall survival of the treated mice compared to the control group.

  • Toxicity Assessment: The safety of the treatment is monitored by recording animal body weight and observing any signs of distress.

Conclusion

This compound, as a targeted menin-KMT2A inhibitor, represents a promising therapeutic strategy for KMT2A-rearranged acute leukemias, a patient population with a significant unmet medical need due to the high rates of resistance to standard chemotherapy. Preclinical reports indicate that this compound is a potent inhibitor of KMT2A-rearranged AML cell proliferation.

While a direct quantitative comparison of potency against standard-of-care chemotherapy from head-to-head studies is not yet available in the public domain, the existing data on the IC50 values of cytarabine and daunorubicin in relevant cell lines provide a valuable benchmark. The significantly lower efficacy of these standard agents in KMT2A-rearranged contexts underscores the potential of novel targeted therapies like this compound.

The ongoing Phase 1 clinical trial of this compound will provide crucial data on its safety, pharmacokinetics, and clinical activity. Future preclinical and clinical studies directly comparing this compound to standard-of-care and other emerging therapies will be essential to fully delineate its therapeutic potential in the treatment landscape of acute leukemia.

References

Replicating Foundational Experiments for the Menin Inhibitor Balomenib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Balomenib's performance against other menin inhibitors, supported by experimental data from foundational studies. Detailed methodologies for key experiments are presented to enable replication and further investigation.

This compound (also known as BMF-219 and ZE63-0302) is a potent, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical dependency for the proliferation of certain leukemias, particularly those with KMT2A rearrangements (KMT2A-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. By disrupting this complex, this compound aims to reverse the aberrant gene expression program, including the downregulation of key oncogenes like HOXA9 and MEIS1, thereby inhibiting cancer cell growth and promoting differentiation.

The Menin-KMT2A Signaling Pathway

The menin-KMT2A complex is a key regulator of gene transcription. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it maintains the expression of genes such as HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking cell differentiation. Menin inhibitors, including this compound, physically occupy a pocket on the menin protein, preventing its interaction with KMT2A. This leads to the eviction of the complex from chromatin, downregulation of target gene expression, and subsequent anti-leukemic effects.

Menin_KMT2A_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention KMT2A_complex KMT2A Fusion Complex Menin Menin KMT2A_complex->Menin Binds Chromatin Chromatin (DNA) Menin->Chromatin Tethers complex to Differentiation Cell Differentiation & Apoptosis Menin->Differentiation Inhibition leads to HOXA9_MEIS1 HOXA9, MEIS1 Genes Chromatin->HOXA9_MEIS1 Contains Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) HOXA9_MEIS1->Leukemogenesis Upregulation drives This compound This compound (Menin Inhibitor) This compound->Menin Inhibits Interaction

Caption: Mechanism of Action of this compound.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and provide a comparison with other notable menin inhibitors, revumenib and ziftomenib.

Table 1: In Vitro Anti-proliferative Activity (IC50/CC50)
CompoundCell LineGenotypeIC50/CC50 (µM)Reference
This compound MV4-11KMT2A-r< 0.1[1]
This compound MOLM-13KMT2A-r0.1 - 0.5[1]
This compound OCI-AML3NPM1-mutantSimilar to KMT2A-r lines[2]
This compound MM.1SMultiple Myeloma0.1 - 0.3[3]
This compound ToledoDLBCL~0.2
ZiftomenibMOLM-13KMT2A-r< 0.025
ZiftomenibMV4-11KMT2A-r< 0.025
ZiftomenibOCI-AML3NPM1-mutant< 0.025
RevumenibMOLM-13KMT2A-r~0.01
RevumenibMV4-11KMT2A-r~0.01
Table 2: In Vivo Efficacy in Xenograft Models
CompoundModelDosingOutcomeReference
This compound MOLM-13 CDXOnce daily (oral)Impressive synergy with FLT3 or BCL2 inhibitors
ZiftomenibKMT2A-r ALL PDX150 mg/kg daily (oral)Significant inhibition of leukemia proliferation
RevumenibKMT2A-r AML PDXNot specifiedDramatic anti-leukemic activity

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. The following sections describe standard protocols used to evaluate menin inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the inhibitory effect of a compound on the menin-KMT2A protein-protein interaction in a cell-free system.

Principle: The assay measures the proximity of two molecules labeled with fluorescent dyes. A terbium-labeled anti-His antibody binds to His-tagged menin (the donor fluorophore), and a fluorescein-labeled peptide derived from KMT2A (the acceptor) binds to menin. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the fluorescein (B123965) acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20). Reconstitute His-tagged menin, fluorescein-labeled KMT2A peptide, and Tb-anti-His-Tag antibody in the assay buffer.

  • Compound Dilution: Perform serial dilutions of this compound or other test compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentrations.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Protein Addition: Add a pre-mixed solution of His-menin and Tb-anti-His-Tag antibody to each well. Incubate for 30 minutes at room temperature.

  • Peptide Addition: Add the fluorescein-labeled KMT2A peptide to initiate the binding reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after excitation at ~340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP, and thus to the number of viable cells.

Protocol:

  • Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Compound Treatment: Add 10 µL of serially diluted this compound or control compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

This method is used to measure changes in the expression of menin-KMT2A target genes, such as HOXA9 and MEIS1, following treatment with an inhibitor.

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound or a vehicle control at a specified concentration (e.g., 1 µM) for a defined period (e.g., 24 or 48 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well PCR plate using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the reaction on a real-time PCR system.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells. A significant decrease in HOXA9 and MEIS1 expression indicates on-target activity.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Assays TR_FRET 1. TR-FRET Assay (Biochemical) Cell_Culture 2. Leukemia Cell Culture (e.g., MOLM-13) Viability_Assay 3a. Cell Viability Assay (e.g., CellTiter-Glo) Gene_Expression 3b. Gene Expression (qRT-PCR) Cell_Culture->Viability_Assay Cell_Culture->Gene_Expression Xenograft 4. Xenograft Model (e.g., NSG Mice) Viability_Assay->Xenograft Positive results inform Gene_Expression->Xenograft Positive results inform Efficacy_Study 5. In Vivo Efficacy Study (Tumor Volume, Survival) Xenograft->Efficacy_Study

Caption: Typical experimental workflow for evaluating menin inhibitors.
In Vivo Xenograft Model of Acute Leukemia

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are essential for evaluating the in vivo efficacy of anti-cancer compounds.

Protocol:

  • Cell Preparation: Culture and harvest a human KMT2A-r leukemia cell line, such as MOLM-13.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).

  • Cell Implantation: Inject approximately 5 x 10^6 MOLM-13 cells intravenously (i.v.) or subcutaneously (s.c.) into each mouse.

  • Tumor Establishment: Monitor the mice for signs of leukemia engraftment or until subcutaneous tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally once or twice daily at predetermined doses. The control group receives a vehicle solution.

  • Efficacy Monitoring: For s.c. models, measure tumor volume with calipers 2-3 times per week. For disseminated (i.v.) models, monitor disease progression through bioluminescence imaging (if cells are luciferase-tagged) or by assessing clinical signs (e.g., weight loss, hind-limb paralysis) and overall survival.

  • Endpoint Analysis: At the end of the study, collect tumors and tissues for pharmacodynamic analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects in vivo.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Balomenib

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research, the proper handling and disposal of investigational compounds like balomenib are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with best practices for chemical and pharmaceutical waste management in a research setting.

This compound, also known as revumenib (SNDX-5613), is an inhibitor of the menin-MLL interaction with potential antineoplastic activity[1]. While the Safety Data Sheet (SDS) for SNDX-5613 from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to handle all research compounds with a high degree of caution.

Hazard and Safety Information

A review of available safety data indicates that this compound (SNDX-5613) is not classified as a hazardous substance. However, it is essential to recognize that the toxicological properties of novel compounds may not be fully elucidated. Therefore, treating this compound as potentially hazardous chemical waste is a recommended precautionary measure.

Hazard ClassificationGHS ClassificationPrimary Routes of Exposure
This compound (SNDX-5613) Not classified as hazardousInhalation, skin contact, eye contact, ingestion

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as regulated chemical waste. Adherence to institutional and local environmental regulations is mandatory.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management. Never mix this compound waste with non-hazardous trash.

  • Unused or Expired Pure Compound : Collect in a designated, well-sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware : Items such as pipette tips, centrifuge tubes, gloves, and weighing papers that have been in direct contact with this compound must be disposed of as solid hazardous waste.

  • Solutions : All solutions containing this compound (e.g., dissolved in DMSO) should be collected as liquid hazardous waste. These solutions must not be poured down the drain.

Step 2: Waste Container Management

  • Container Selection : Use containers that are compatible with the chemical waste. For liquid waste, ensure the container is leak-proof.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (SNDX-5613)," and any known hazards.

  • Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

Step 3: Arrange for Disposal

  • Institutional Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for waste disposal procedures. They will provide the appropriate containers, labels, and arrange for the collection of the hazardous waste.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocols for Waste Neutralization

Currently, there are no established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes. Therefore, the recommended procedure is to dispose of it as chemical waste through a licensed hazardous waste disposal service arranged by your institution's EHS office.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Balomenib_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal pure_compound Unused/Expired This compound solid_waste Solid Hazardous Waste Container pure_compound->solid_waste contaminated_labware Contaminated Labware contaminated_labware->solid_waste solutions This compound Solutions liquid_waste Liquid Hazardous Waste Container solutions->liquid_waste labeling Label Container: 'Hazardous Waste - this compound' solid_waste->labeling liquid_waste->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact Institutional EHS storage->ehs_contact pickup Scheduled Waste Pickup ehs_contact->pickup

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Balomenib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Balomenib. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.[1][2][3][4][5]

This compound is a potent, orally bioavailable small molecule inhibitor of the menin-MLL interaction with antineoplastic activity. Due to its potency and potential biological activity, it should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high risk of aerosol generation.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles.Body Protection: Disposable coveralls (e.g., Tyvek) or a dedicated lab coat.Ventilation: Certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Body Protection: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard laboratory coat.Containment: All cell culture work should be performed in a Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Body Protection: Standard laboratory coat.

Operational Plan: Step-by-Step Guidance

A systematic approach is essential for the safe management of this compound within the laboratory.

1. Designated Area and Preparation:

  • All work with this compound should be conducted in a designated and clearly marked area.

  • Before starting, ensure all necessary PPE is available and in good condition.

  • Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

2. Handling and Experimental Use:

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

    • Use a closed system for weighing and transferring the compound whenever possible.

    • Handle the solid compound carefully to minimize dust generation.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Contamination Prevention:

    • Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

4. Decontamination and Personal Hygiene:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination.

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. These are typically black containers labeled "hazardous waste pharmaceuticals".

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Disposal Method: Hazardous pharmaceutical waste must be treated at a permitted treatment facility, which typically involves incineration. Engage a licensed commercial company for waste disposal.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).

Signaling Pathway of Menin-MLL Interaction

This compound is an inhibitor of the menin-MLL interaction. In certain types of leukemia, chromosomal translocations result in MLL fusion proteins. These fusion proteins interact with menin, which is essential for their oncogenic activity. This interaction leads to the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, resulting in increased histone H3 lysine (B10760008) 4 (H3K4) methylation and elevated gene expression, which in turn drives leukemogenesis. This compound disrupts this interaction, thereby inhibiting the downstream effects.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Recruitment of MLL Complex H3K4me H3K4 Methylation Target_Genes->H3K4me Results in Gene_Expression Increased Gene Expression H3K4me->Gene_Expression Leads to Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。